2-Bromobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXMNWGCKISMOH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrO2- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168613 | |
| Record name | Benzoic acid, 2-bromo-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16887-76-6 | |
| Record name | Benzoic acid, 2-bromo-, ion(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016887766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-bromo-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Chemical and Physical Dynamics of 2-Bromobenzoate: A Comprehensive Guide for Advanced Organic Synthesis and Drug Development
Executive Summary
As drug discovery and advanced materials science evolve, the strategic utilization of ortho-halogenated aromatic building blocks has become paramount. 2-Bromobenzoate (and its conjugate acid, 2-bromobenzoic acid) serves as a highly versatile intermediate. The unique spatial and electronic microenvironment generated by the ortho-bromine substituent dictates its behavior in transition-metal catalysis, coordination chemistry, and heterocycle synthesis. This whitepaper provides an in-depth, causality-driven analysis of the physicochemical properties of 2-bromobenzoate and establishes self-validating protocols for its application in modern laboratory workflows.
Physicochemical Profiling & Structural Dynamics
To predict the behavior of 2-bromobenzoate in complex synthetic pathways, one must first understand the fundamental causality of its molecular structure. The ortho-bromo substitution exerts two competing but complementary forces:
-
Electronic Inductive Effect: Bromine is highly electronegative. Through the sigma-bond network, it withdraws electron density from the carboxylate group, stabilizing the conjugate base. This significantly lowers the pKa of 2-bromobenzoic acid compared to unsubstituted benzoic acid, making it a stronger acid and a more stable leaving group in specific substitution matrices.
-
Steric Hindrance: The large van der Waals radius of the bromine atom restricts the free rotation of the carboxylate group. This forces the carboxylate out of coplanarity with the benzene ring, disrupting resonance but creating a highly specific steric pocket that is highly advantageous for directing transition metals (e.g., Palladium) during oxidative addition[1].
Quantitative Data Summary
The following table synthesizes the critical physical and chemical parameters of 2-bromobenzoic acid necessary for reaction modeling and solvent selection[1][2][3][4]:
| Property | Value | Causality / Implication for Synthesis |
| Molecular Formula | C₇H₅BrO₂ | Defines stoichiometric calculations. |
| Molecular Weight | 201.02 g/mol | High mass due to bromine; impacts atom economy. |
| Melting Point | 147–150 °C | Indicates strong intermolecular hydrogen bonding in the solid state. |
| Density | 1.93 g/cm³ | High density necessitates vigorous stirring in biphasic reactions. |
| Partition Coefficient (logP) | 2.20 | Lipophilic nature dictates preference for organic phases during extraction. |
| Solubility (Water) | 1.82 g/L at 25°C | Poor aqueous solubility requires conversion to sodium salt for aqueous reactions. |
| Solubility (Ethanol) | 100 mg/mL | Excellent solvent for stock solutions and recrystallization. |
Mechanistic Pathways in Drug Development
In pharmaceutical development, 2-bromobenzoate is a privileged precursor for the synthesis of nitrogen-containing heterocycles. A classic application is its condensation with aminoquinolines to yield phenylquinolylamines. These intermediates undergo acid-mediated cyclization to form benzophenanthrolinones—scaffolds that serve as potent analogs to the antitumor agent acronycine[2].
The causality behind choosing 2-bromobenzoate over other halogens (like chlorine or fluorine) lies in the carbon-halogen bond dissociation energy. The C-Br bond is significantly weaker than C-Cl or C-F, making it the optimal leaving group for both nucleophilic aromatic substitutions under harsh conditions and palladium-catalyzed cross-coupling reactions under mild conditions.
Pathway detailing the synthesis of benzophenanthrolinone scaffolds from 2-bromobenzoate.
Self-Validating Experimental Protocols
A robust experimental protocol must not rely solely on end-point analysis; it requires In-Process Controls (IPCs) to validate the reaction trajectory. Below are step-by-step methodologies engineered with built-in causality and validation checkpoints.
Protocol A: Synthesis of Zinc(II) 2-Bromobenzoate Complexes
Zinc(II) complexes of 2-bromobenzoate are heavily researched for their antimicrobial properties and as precursors for hemilabile phosphine ligands[2][5].
Causality of Design: 2-Bromobenzoic acid is practically insoluble in water[3]. To facilitate complexation with aqueous Zinc Sulfate (ZnSO₄), the acid must first be deprotonated to its highly soluble sodium salt. Strict pH control is the critical failure point here: a pH below 6.5 will precipitate the unreacted free acid, while a pH above 7.5 will precipitate Zinc Hydroxide (Zn(OH)₂), ruining the yield.
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 mmol (2.01 g) of 2-bromobenzoic acid in 20 mL of 95% ethanol. Stir at 40°C until optical clarity is achieved.
-
Neutralization (IPC Checkpoint): Dropwise, add 1.0 M NaOH aqueous solution while monitoring with a calibrated pH meter. Stop exactly at pH 7.0. Self-Validation: The solution must remain perfectly clear. Any turbidity indicates incomplete neutralization or localized precipitation.
-
Metal Addition: Dissolve 5.0 mmol of ZnSO₄·7H₂O in 10 mL of distilled water. Add this dropwise to the sodium 2-bromobenzoate solution under vigorous stirring at room temperature.
-
Precipitation & Maturation: Allow the mixture to stir for 2 hours. A dense white precipitate of the Zinc(II) complex will form.
-
Filtration & Washing: Isolate the solid via vacuum filtration. Wash sequentially with 10 mL of cold distilled water (to remove Na₂SO₄) and 5 mL of cold ethanol. Causality: Cold solvents prevent the dissolution of the target complex, maximizing recovery.
-
Drying: Dry the product in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.
Self-validating experimental workflow for Zinc(II) 2-bromobenzoate complex synthesis.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
When utilizing 2-bromobenzoate to build biphenyl scaffolds, the steric bulk of the ortho-carboxylate group can impede the transmetalation step.
Causality of Design: To overcome steric hindrance, a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos) must be paired with the Palladium catalyst. This accelerates the oxidative addition into the C-Br bond and facilitates the reductive elimination step.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 1.0 eq of 2-bromobenzoic acid, 1.2 eq of arylboronic acid, and 3.0 eq of K₂CO₃.
-
Catalyst Loading: Add 2 mol% Pd(OAc)₂ and 4 mol% SPhos.
-
Degassing (IPC Checkpoint): Add a degassed mixture of Toluene/Water (4:1). Perform three freeze-pump-thaw cycles. Self-Validation: Oxygen must be rigorously excluded, as Pd(0) is highly susceptible to oxidation, which will halt the catalytic cycle (evidenced by the reaction mixture turning black prematurely).
-
Reaction: Heat the mixture to 90°C for 12 hours under an argon atmosphere.
-
Reaction Monitoring: Perform TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the UV-active starting material spot (Rf ~0.4) validates reaction completion.
Analytical Validation & Quality Control
To guarantee the integrity of 2-bromobenzoate derivatives, rigorous analytical validation is required.
-
NMR Spectroscopy (¹H and ¹³C): The proton adjacent to the bromine atom (H3) in the starting material will appear significantly deshielded (approx. 7.6–7.8 ppm) due to the magnetic anisotropy and electronegativity of the halogen. In cross-coupling products, the disappearance of this specific splitting pattern and the emergence of new aromatic signals validate the substitution.
-
HPLC Profiling: Due to its UV-active aromatic ring, 2-bromobenzoate is easily tracked via HPLC at 254 nm. A reverse-phase C18 column using a gradient of Water (0.1% TFA) and Acetonitrile provides excellent resolution between the starting material and more lipophilic coupled products[4].
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6940, 2-Bromobenzoic acid". PubChem. Available at: [Link]
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- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Bromobenzoic acid, 98% 2-Bromobenzoic acid, 98% Manufacturers, Suppliers, Price | India, China [ottokemi.com]
Elucidating the Acidity of 2-Bromobenzoic Acid Derivatives: A Comprehensive Guide to pKa Determination and Substituent Effects
Introduction: The Critical Role of pKa in Medicinal Chemistry
The acid dissociation constant (pKa) is a foundational physicochemical parameter in drug development, dictating a molecule's ionization state at physiological pH. This ionization state governs critical pharmacokinetic and pharmacodynamic properties, including aqueous solubility, lipophilicity, membrane permeability, and target-receptor binding affinity[1].
In the realm of organic synthesis and medicinal chemistry, benzoic acid and its halogenated derivatives serve as ubiquitous pharmacophores. While unsubstituted benzoic acid exhibits a pKa of 4.20[2], the introduction of a bromine atom at the ortho position (2-bromobenzoic acid) drastically increases the acidity, lowering the pKa to 2.84[3][4]. This shift is primarily driven by the ortho effect —a complex interplay of steric and electronic factors. The bulky ortho-bromine atom forces the carboxyl group out of the coplanar alignment with the benzene ring. This steric twist disrupts the resonance destabilization of the carboxylate anion by the aromatic ring, while the strong electron-withdrawing inductive effect (-I) of the halogen further stabilizes the conjugate base[5][6].
This guide explores how additional substituents on the 2-bromobenzoic acid scaffold further modulate its pKa, and provides a field-proven, self-validating protocol for empirical pKa determination.
Mechanistic Insights: Substituent Effects on the 2-Bromobenzoic Scaffold
The acidity of a 2-bromobenzoic acid derivative is determined by the thermodynamic stability of its conjugate base (the benzoate anion). When modifying the 2-bromobenzoic acid core, the position and electronic nature of secondary substituents dictate the final pKa through inductive and resonance effects[5]:
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Cl): Substituents that withdraw electron density delocalize the negative charge of the carboxylate anion, stabilizing it and thereby increasing acidity (lowering pKa)[5]. For instance, a nitro group at the 5-position exerts strong inductive (-I) and resonance (-R) withdrawal, dropping the pKa to approximately 2.04[7].
-
Electron-Donating Groups (EDGs) (e.g., -CH₃): Substituents that donate electron density intensify the negative charge on the carboxylate, destabilizing the anion and decreasing acidity (raising pKa)[5]. A methyl group at the 4-position donates electrons via induction (+I) and hyperconjugation, raising the pKa to roughly 3.02[8].
-
Complex Groups (e.g., -OCH₃): Methoxy groups possess competing effects: electron-donating via resonance (+R) and electron-withdrawing via induction (-I). When positioned at the 5-position (meta to the carboxyl group), the resonance effect cannot directly relay to the carboxylate carbon. Consequently, the inductive withdrawal dominates, resulting in a slight increase in acidity (pKa ~2.73)[9].
Caption: Logical flow of how secondary substituents modulate the pKa of the 2-bromobenzoic acid scaffold.
Quantitative Data: pKa Values of Key Derivatives
The following table synthesizes the pKa values of various 2-bromobenzoic acid derivatives, illustrating the quantitative impact of the mechanistic principles described above.
| Compound Name | Secondary Substituent | Position (relative to -COOH) | Electronic Effect | pKa Value (approx.) |
| Benzoic Acid (Reference) | None | N/A | N/A | 4.20[2] |
| 2-Bromobenzoic Acid | None | N/A | Ortho-effect, -I | 2.84[3][4] |
| 2-Bromo-5-nitrobenzoic Acid | -NO₂ | 5- (meta) | Strong -I, Strong -R | 2.04[7] |
| 2-Bromo-4-chlorobenzoic Acid | -Cl | 4- (para) | -I > +R | 2.62[10] |
| 2-Bromo-5-methoxybenzoic Acid | -OCH₃ | 5- (meta) | -I (Resonance isolated) | 2.73[9] |
| 2-Bromo-4-methylbenzoic Acid | -CH₃ | 4- (para) | +I, Hyperconjugation | 3.02[8] |
Experimental Methodology: Potentiometric Titration
While UV-Vis spectrophotometry is useful for highly insoluble compounds with strong chromophores[11], potentiometric titration remains the high-precision gold standard for determining the pKa of benzoic acid derivatives[11][12].
The following protocol is designed as a self-validating system, ensuring thermodynamic accuracy by rigorously controlling environmental variables that commonly introduce artifacts.
Reagent & Equipment Preparation
-
Electrode Calibration: Calibrate a high-precision glass pH electrode using standard aqueous buffers at pH 4.0, 7.0, and 10.0[5][13]. Causality: Glass electrodes suffer from alkaline/acidic errors at extremes; a three-point calibration ensures linearity across the titration range[12].
-
Titrant Standardization: Prepare 0.1 M Sodium Hydroxide (NaOH) and standardize it against a primary standard (e.g., potassium hydrogen phthalate)[1][13].
-
Analyte Preparation: Dissolve the 2-bromobenzoic acid derivative in a reaction vessel to achieve a concentration of at least
M[12][13]. Note: For derivatives with poor aqueous solubility, a surfactant or a low-concentration co-solvent (e.g., methanol) may be used, though extrapolation (e.g., Yasuda-Shedlovsky method) is required to deduce the true aqueous pKa[11][12].
Environmental Control & Titration Execution
-
Ionic Strength Maintenance: Add 0.15 M Potassium Chloride (KCl) to the analyte solution[1][13]. Causality: As the titration proceeds, the generation of ions alters the solution's ionic strength. A high background concentration of KCl ensures that the activity coefficients of the analyte remain constant, allowing concentration to serve as a reliable proxy for thermodynamic activity.
-
Nitrogen Purging: Submerge a dispersion frit and purge the solution with inert Nitrogen (
) gas for 10 minutes prior to, and continuously during, the titration[1][13]. Causality: Atmospheric dissolves in water to form carbonic acid ( ), which acts as a secondary weak acid and artificially distorts the titration curve. -
Temperature Control: Maintain the reaction vessel in a jacketed beaker at a constant 25.0 ± 0.1 °C. Causality: Acid dissociation constants are highly temperature-dependent thermodynamic equilibrium values[12].
-
Stepwise Titration: Under constant magnetic stirring, add the 0.1 M NaOH titrant in micro-aliquots. Record the pH only after the reading stabilizes (equilibrium is reached)[1][13].
Data Analysis & Validation
-
Inflection Point Determination: Plot the recorded pH (y-axis) against the volume of titrant added (x-axis). The pKa is mathematically derived from the half-equivalence point—the midpoint of the buffer region where the rate of pH change is minimal[5][13]. For maximum precision, calculate the first derivative (
) of the curve; the peak of the derivative plot identifies the exact equivalence point, from which the half-equivalence volume is calculated[11].
Caption: Step-by-step experimental workflow for the potentiometric determination of pKa values.
References
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Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Creative Bioarray. Available at:[Link]
-
LookChem. "2-Bromobenzoic acid | 88-65-3." LookChem. Available at: [Link]
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ChemBK. "2-Bromobenzoic acid." ChemBK. Available at:[Link]
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Reijenga, J., et al. "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, PMC. Available at:[Link]
-
DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." DergiPark. Available at:[Link]
-
ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)." ECETOC. Available at:[Link]
-
Chemistry LibreTexts. "8.2: Substituent Effects on Acidity." LibreTexts. Available at:[Link]
-
Oxford University Press. "Table 20.5 pKa values for benzoic acid." OUP. Available at:[Link]
-
LookChem. "2-BROMO-5-METHOXYBENZOIC ACID." LookChem. Available at:[Link]
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Georgia State University. "Chemistry 1211 Organic Acid Search Results." GSU. Available at: [Link]
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Navigating Steric Hindrance in Ortho-Substituted Bromobenzoates: Mechanistic Reactivity and Synthetic Protocols
Executive Summary
As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when functionalizing ortho-substituted aromatics. 2-Bromobenzoates represent a classic paradigm of how spatial crowding dictates chemical reactivity. The proximity of the bulky bromine atom to the carboxylate or ester moiety induces a cascade of steric and electronic effects—collectively known as the "ortho effect." This whitepaper dissects the causality behind these phenomena, translating fundamental physical organic chemistry into field-proven, self-validating experimental protocols for researchers and drug development professionals.
The "Ortho Effect": Conformational Twisting and Acidity
The fundamental driver of altered reactivity in 2-bromobenzoates is the physical volume of the bromine atom (van der Waals radius ~1.85 Å). When positioned ortho to a carboxyl group, the steric clash forces the carboxylate moiety to twist out of coplanar alignment with the benzene ring.
This out-of-plane conformation leads to Steric Inhibition of Resonance (SIR) . Because the p-orbitals of the carbonyl carbon can no longer effectively overlap with the
The most immediate macroscopic consequence of SIR is a dramatic increase in acidity. For instance, 2-bromobenzoic acid exhibits a pKa of 2.84, making it nearly an order of magnitude more acidic than its meta-isomer, 3-bromobenzoic acid (pKa = 3.86)[2]. In the conjugate base of the ortho-isomer, the lack of ring resonance forces the carbonyl to focus entirely on stabilizing the negative charge on the oxygen atoms, yielding a highly stable, localized carboxylate anion[1].
Logical flow of the ortho effect in 2-bromobenzoates.
Impact on Nucleophilic Acyl Substitution
The steric bulk of the ortho-bromo substituent severely retards reactions occurring at the carbonyl carbon.
-
Acid-Catalyzed Esterification: The transition state for esterification requires the nucleophilic attack of an alcohol on the protonated carbonyl, forming a bulky tetrahedral intermediate. The ortho-bromine atom physically blocks the trajectory of the incoming nucleophile. This is quantified by the Taft steric parameter (
). The enthalpy of activation ( ) is depressed, and the reaction rate plummets compared to para-substituted analogs[3]. -
Alkaline Hydrolysis: The hydrolysis of ortho-substituted benzoates is similarly hindered. The kinetics of this process are best modeled using the Charton equation, which isolates the inductive (
), resonance ( ), and steric ( ) substituent constants[4]. The steric interaction decreases the electron density at the carbonyl oxygen, altering the chemical shift in O NMR and drastically slowing the second-order rate constant of hydrolysis[4].
Transition-Metal Catalysis: Overcoming Hindrance in Suzuki-Miyaura Couplings
In drug discovery, 2-bromobenzoates are critical building blocks for biaryl synthesis via Suzuki-Miyaura cross-coupling. However, the ortho-ester group shields the C-Br bond, creating a significant kinetic barrier during the oxidative addition of the Pd(0) catalyst.
Furthermore, in carbonylative Suzuki-Miyaura couplings (where CO is inserted to form 2-aroylbenzoates), 2-substituted aryl bromides are notoriously challenging. The steric hindrance often favors the non-carbonylative direct coupling pathway. To circumvent this, a proven strategy is the slow, controlled addition of the boronic acid. By keeping the steady-state concentration of the boronic acid low, the transmetalation step is delayed just enough to allow CO insertion to outcompete direct coupling, thereby maximizing the yield of the carbonylative product[5].
Suzuki-Miyaura catalytic cycle highlighting steric bottlenecks.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps to confirm that the steric hurdles have been successfully navigated.
Protocol A: Kinetic Profiling of Alkaline Hydrolysis
Objective: Determine the second-order rate constant to quantify steric hindrance.
-
Substrate Preparation: Prepare a 0.01 M solution of ethyl 2-bromobenzoate in 50% aqueous acetonitrile. Causality: Acetonitrile ensures solubility of the hydrophobic ester while allowing hydroxide attack.
-
Reaction Initiation: Add an equimolar amount of standardized 0.01 M NaOH at a strictly controlled 25.0 °C.
-
Spectroscopic Monitoring: Monitor the decay of the ester carbonyl absorption via UV-Vis spectroscopy (approx. 230-250 nm) or in-situ FTIR. Validation: The isosbestic point must remain sharp throughout the kinetic run; deviation indicates unwanted side reactions.
-
Data Fitting: Plot
vs. time. The slope yields the second-order rate constant ( ). Compare this against ethyl 3-bromobenzoate to isolate the parameter.
Protocol B: Optimized Suzuki-Miyaura Cross-Coupling for 2-Bromobenzoates
Objective: Achieve >90% yield of the biaryl product despite ortho-steric shielding.
-
Catalyst/Ligand Selection: Charge a Schlenk flask with 2 mol% Pd(OAc)
and 4 mol% SPhos. Causality: SPhos is a bulky, electron-rich Buchwald ligand specifically designed to accelerate oxidative addition into hindered C-Br bonds and facilitate reductive elimination. -
Reagent Loading: Add 1.0 eq ethyl 2-bromobenzoate, 1.5 eq arylboronic acid, and 3.0 eq K
PO . Causality: K PO is a mild, insoluble base that slowly activates the boronic acid, preventing protodeboronation. -
Solvent & Degassing: Add anhydrous Toluene/H
O (10:1). Degas via freeze-pump-thaw (3 cycles). Validation: Oxygen must be rigorously excluded to prevent Pd(0) oxidation and boronic acid homocoupling. -
Reaction & Monitoring: Heat to 90 °C for 12 hours. Monitor via GC-MS. Validation: The absence of the protodehalogenated byproduct (ethyl benzoate) confirms successful oxidative addition and transmetalation.
Quantitative Data Summaries
The following table summarizes the divergent physicochemical properties resulting from the ortho effect.
| Property / Parameter | 2-Bromobenzoic Acid (Ortho) | 3-Bromobenzoic Acid (Meta) | Mechanistic Implication |
| pKa (at 25°C) | 2.84 | 3.86 | Steric inhibition of resonance localizes charge, increasing acidity. |
| Dihedral Angle (Twist) | > 30° | ~ 0° | Bulky Br forces carboxylate out of the aromatic plane. |
| Relative Hydrolysis Rate | Very Slow | Moderate | Ortho-bulk physically blocks hydroxide trajectory. |
| Oxidative Addition (Pd) | High Kinetic Barrier | Low Kinetic Barrier | Shielded C-Br bond requires electron-rich, bulky ligands (e.g., SPhos). |
Conclusion
The reactivity of ortho-substituted bromobenzoates is entirely dictated by the spatial requirements of the bromine atom. By understanding the causality between steric clash, conformational twisting, and the resulting electronic isolation of the carbonyl group, chemists can rationally design robust synthetic routes. Whether utilizing the Charton equation to predict hydrolysis rates or employing specialized Buchwald ligands to force oxidative addition, acknowledging and manipulating the "ortho effect" is paramount for successful drug development workflows.
References
-
Influence of solvent on the ortho substituent effect in the alkaline hydrolysis of phenyl esters of substituted benzoic acids. ResearchGate. URL:[Link]
-
The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. RSC Publishing. URL: [Link]
-
Steric inhibition of resonance in ortho-substituted benzoic acids. Chemistry Stack Exchange. URL: [Link]
-
Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. ResearchGate. URL: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Bacterial Metabolism of 2-Bromobenzoate by Pseudomonas: Mechanistic Pathways and Experimental Protocols
Executive Summary
The microbial degradation of halogenated aromatic compounds is a cornerstone of environmental bioremediation and provides critical models for predicting the metabolic fate of halogenated active pharmaceutical ingredients (APIs). Among these, the degradation of 2-bromobenzoate (2-BBA) by Pseudomonas species represents a fascinating evolutionary divergence in enzymatic strategy.
As application scientists, we do not merely observe these pathways; we exploit them. Understanding the precise causality of how Pseudomonas cleaves the robust carbon-halogen bond allows us to engineer better biocatalysts and design self-validating experimental workflows. This whitepaper dissects the two distinct metabolic pathways utilized by Pseudomonas putida and Pseudomonas aeruginosa to metabolize 2-BBA, providing field-proven protocols and kinetic data to support your own laboratory investigations.
Mechanistic Divergence in 2-Bromobenzoate Degradation
The degradation of ortho-substituted halobenzoates is notoriously difficult due to steric hindrance and the high electronegativity of the halogen atom. However, Pseudomonas species have evolved two distinct, highly efficient mechanisms to force the rearomatization or dehalogenation of 2-BBA [1, 2].
Pathway A: The Dioxygenolytic Route (P. putida CLB 250)
In [1], the degradation is initiated by a benzoate-1,2-dioxygenase . This enzyme attacks the aromatic ring directly at the 1,2-position.
-
Causality of the mechanism: The dioxygenase attack forms a highly unstable 1,2-cis-dihydrodiol intermediate. Because the halogen is positioned at the site of hydroxylation, the intermediate spontaneously rearomatizes. This rearomatization drives the simultaneous decarboxylation and elimination of the bromide ion (
), yielding catechol as the central metabolite. Salicylate is strictly excluded as an intermediate in this strain.
Pathway B: The Salicylate Intermediate Route (P. aeruginosa 2-BBZA)
Conversely, [2] demonstrates a sequential dehalogenation approach.
-
Causality of the mechanism: The initial attack is hydrolytic (or via a specialized monooxygenase), displacing the bromide ion and replacing it with a hydroxyl group to form salicylate (2-hydroxybenzoate). Salicylate is subsequently decarboxylated by salicylate hydroxylase to form catechol.
In both pathways, the convergence point is catechol, which is then subjected to ortho-ring cleavage by catechol 1,2-dioxygenase, funneling the carbon into the tricarboxylic acid (TCA) cycle via cis,cis-muconate.
Comparative metabolic pathways of 2-bromobenzoate degradation in Pseudomonas species.
Experimental Design & Self-Validating Protocols
To rigorously prove a metabolic pathway, a protocol must be self-validating. We achieve this through metabolic trapping —the strategic use of structural analogs to competitively inhibit downstream enzymes, forcing the accumulation of transient upstream intermediates.
Protocol 1: Enrichment and Isolation
Objective: Isolate 2-BBA degrading strains from environmental samples. Causality: By utilizing 2-BBA as the sole carbon and energy source, we apply absolute selective pressure. Only organisms capable of completely mineralizing the compound (and tolerating the toxicity of the released bromide) will proliferate.
-
Media Preparation: Prepare a minimal salts medium (MSM) lacking any carbon source. Supplement with 2-BBA to a final concentration of 2.0 mM. Note: Concentrations above 5.0 mM often exhibit acute solvent toxicity to the lipid bilayer.
-
Inoculation: Inoculate with 10% (v/v) activated sludge or municipal sewage [2].
-
Incubation: Incubate at 30°C with continuous agitation (150 rpm) to ensure optimal aeration, as the initial dioxygenase/monooxygenase steps are strictly
-dependent. -
Monitoring: Measure optical density (
) and free bromide ion concentration using an ion-selective electrode. Validation: Growth must correlate stoichiometrically with bromide release to confirm true mineralization rather than cometabolism.
Protocol 2: Resting Cell Assays and Metabolic Trapping
Objective: Elucidate whether the strain utilizes the dioxygenolytic (Pathway A) or salicylate (Pathway B) route. Causality: We use 3-hydroxybenzoate to competitively inhibit salicylate hydroxylase, and 3-chlorocatechol as a suicide inhibitor of catechol 1,2-dioxygenase. If 2-BBA is processed via Pathway B, adding 3-hydroxybenzoate will cause a massive accumulation of salicylate. If processed via Pathway A, 3-hydroxybenzoate will have no effect, but 3-chlorocatechol will cause catechol to pool.
-
Cell Harvesting: Harvest exponential-phase cells grown on 2-BBA via centrifugation (8,000 × g, 10 min). Wash twice with 50 mM phosphate buffer (pH 7.2) to remove residual carbon.
-
Resting Cell Suspension: Resuspend cells in the same buffer to an
of 2.0. -
Inhibitor Addition:
-
Reaction A: Add 1.0 mM 3-hydroxybenzoate.
-
Reaction B: Add 1.0 mM 3-chlorocatechol.
-
-
Substrate Spike: Initiate the assay by adding 1.0 mM 2-BBA to both reactions.
-
Sampling & HPLC Analysis: Withdraw 1 mL aliquots every 15 minutes, quench with 10 µL of 5 M HCl, centrifuge to remove cell debris, and analyze the supernatant via High-Performance Liquid Chromatography (HPLC) equipped with a UV-Vis diode array detector.
Experimental workflow for metabolic trapping to elucidate 2-BBA degradation pathways.
Quantitative Data & Kinetic Analysis
To benchmark your own experimental results, the following table summarizes the expected quantitative parameters and metabolic trapping outcomes for the two Pseudomonas archetypes. A near 100% stoichiometric release of bromide indicates that the dehalogenation step is highly efficient and not a rate-limiting bottleneck in the overall metabolic flux.
| Strain | Pathway Type | Key Intermediate | Inhibitor Used | Accumulated Product | Bromide Release Stoichiometry |
| P. putida CLB 250 | Dioxygenolytic | 1,2-cis-dihydrodiol | 3-Chlorocatechol | Catechol | ~100% |
| P. aeruginosa 2-BBZA | Hydrolytic / Monooxygenase | Salicylate | 3-Hydroxybenzoate | Salicylate | ~100% |
| P. aeruginosa 2-BBZA | Hydrolytic / Monooxygenase | Salicylate | 3-Chlorocatechol | Catechol | ~100% |
Note: In P. aeruginosa 2-BBZA, the use of 3-chlorocatechol results in catechol accumulation because the pathway flows through salicylate and subsequently into catechol before ring cleavage[2].
Conclusion
The bacterial metabolism of 2-bromobenzoate by Pseudomonas highlights the remarkable plasticity of microbial enzyme systems. Whether utilizing a direct dioxygenase attack (P. putida) or a sequential hydrolytic-to-hydroxylase route (P. aeruginosa), these organisms effectively bypass the steric and electronegative barriers of ortho-halogenated aromatics. By employing self-validating protocols like metabolic trapping, researchers can confidently map these pathways, paving the way for advanced bioremediation strategies and predictive models in pharmaceutical drug metabolism.
References
-
Engesser KH, Schulte P. (1989). "Degradation of 2-bromo-, 2-chloro- and 2-fluorobenzoate by Pseudomonas putida CLB 250." FEMS Microbiology Letters. URL:[Link]
-
Higson FK, Focht DD. (1990). "Degradation of 2-bromobenzoate by a strain of Pseudomonas aeruginosa." Applied and Environmental Microbiology. URL:[Link]
An In-depth Technical Guide to the Thermodynamic Stability of Metal 2-Bromobenzoate Complexes
Abstract
Introduction: The Significance of Thermodynamic Stability in Metal-Ligand Complexes
The thermodynamic stability of a metal complex in solution is a fundamental parameter that quantifies the strength of the interaction between a metal ion and its surrounding ligands at equilibrium.[1][2][3] This stability is paramount in numerous scientific and industrial applications, including drug design, catalysis, and environmental chemistry. For drug development professionals, understanding the thermodynamic stability of a metallodrug is crucial for predicting its behavior in biological systems, including its potential for ligand exchange reactions with endogenous molecules.
2-Bromobenzoic acid is a versatile ligand, and its metal complexes are of interest for their potential applications in various fields. The presence of the bromo-substituent on the aromatic ring can influence the electronic properties of the carboxylate group, thereby affecting the stability of the metal complexes formed. This guide will delve into the intricacies of these interactions.
The thermodynamic stability of a complex is distinct from its kinetic stability. Thermodynamic stability refers to the position of the equilibrium between the free metal ion and ligand and the complex, while kinetic stability relates to the rate at which the complex undergoes ligand exchange reactions.[1] A complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert. This guide will focus exclusively on the thermodynamic aspects of stability.
Theoretical Framework of Complex Stability
The formation of a metal complex in solution is typically a stepwise process where the solvent molecules in the metal ion's coordination sphere are sequentially replaced by the ligand. For a metal ion, M, and a ligand, L, the formation of a 1:1 complex can be represented as:
M + L ⇌ ML
The equilibrium constant for this reaction is the stability constant, K₁:
K₁ = [ML] / ([M][L])
For the stepwise formation of higher-order complexes (ML₂, ML₃, etc.), there will be corresponding stepwise stability constants (K₂, K₃, etc.). The overall stability constant, βn, is the product of the stepwise stability constants for the formation of the MLn complex.[3]
The stability of a complex is directly related to the change in Gibbs free energy (ΔG) for its formation, according to the equation:
ΔG° = -RTlnK
where R is the gas constant and T is the absolute temperature. A more negative ΔG° corresponds to a larger stability constant and a more stable complex. The Gibbs free energy change is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions:
ΔG° = ΔH° - TΔS°
-
Enthalpy (ΔH°) reflects the change in bond energies upon complex formation. Exothermic reactions (negative ΔH°) are generally favorable.
-
Entropy (ΔS°) reflects the change in the randomness or disorder of the system. An increase in entropy (positive ΔS°) is favorable and often driven by the release of solvent molecules from the metal ion's coordination sphere.
Experimental Determination of Thermodynamic Stability
The accurate determination of stability constants is crucial for understanding the behavior of metal 2-bromobenzoate complexes in solution. Several experimental techniques can be employed, with the choice depending on the specific system and available instrumentation.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining stability constants.[4][5] It involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.
Experimental Protocol: Potentiometric Titration of a Metal 2-Bromobenzoate System
-
Solution Preparation:
-
Prepare a standard solution of 2-bromobenzoic acid in a suitable solvent (e.g., a dioxane-water mixture to ensure solubility).
-
Prepare a standard solution of the metal salt (e.g., nitrate or perchlorate, as these anions are generally non-coordinating) in the same solvent.
-
Prepare a carbonate-free standard solution of a strong base (e.g., NaOH or KOH).
-
Prepare a solution of a strong acid (e.g., HClO₄) for calibration.
-
Prepare a solution of an inert salt (e.g., NaClO₄ or KNO₃) to maintain a constant ionic strength.
-
-
Calibration:
-
Calibrate the pH electrode and meter using standard buffer solutions.
-
Perform a Gran titration to determine the exact concentration of the strong base solution.
-
-
Titration Procedure:
-
Titrate a solution containing the 2-bromobenzoic acid and the strong acid with the standard base solution. This allows for the determination of the ligand's protonation constant (pKa).
-
Titrate a solution containing the metal ion, 2-bromobenzoic acid, and the strong acid with the standard base solution.
-
Record the pH after each addition of the titrant, ensuring that equilibrium is reached before each reading.
-
-
Data Analysis:
-
The titration data is used to calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).
-
The free ligand concentration ([L]) is then calculated at each point in the titration.
-
A formation curve is generated by plotting n̄ against pL (-log[L]).
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve using various computational methods and software (e.g., HYPERQUAD, BEST).
-
Diagram: Workflow for Potentiometric Determination of Stability Constants
Caption: Workflow for the potentiometric determination of stability constants.
Spectrophotometry
Spectrophotometry can be used to determine stability constants if the formation of the metal complex results in a change in the absorbance of the solution in the UV-visible region.[6] Methods like the mole-ratio method and Job's method of continuous variation can be employed to determine the stoichiometry of the complex, and subsequently, the stability constant.
Experimental Protocol: Spectrophotometric Determination using Job's Method
-
Solution Preparation:
-
Prepare equimolar stock solutions of the metal salt and 2-bromobenzoic acid.
-
-
Measurement:
-
Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but the mole fraction of the ligand is varied from 0 to 1.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.
-
The stability constant can then be calculated from the absorbance data.
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[7] This allows for the simultaneous determination of the binding constant (K), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Prepare a solution of the metal ion in a suitable buffer.
-
Prepare a solution of the 2-bromobenzoate ligand in the same buffer at a concentration typically 10-20 times higher than the metal ion concentration.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
ITC Experiment:
-
Load the metal ion solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand solution into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
The raw ITC data consists of a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks yields the heat change per injection.
-
Plotting the heat change per mole of injectant against the molar ratio of ligand to metal generates a binding isotherm.
-
Fitting the binding isotherm to a suitable binding model allows for the determination of K, ΔH, and n.
-
Diagram: Data Flow in Isothermal Titration Calorimetry
Caption: Data processing and analysis workflow in ITC.
Factors Influencing the Thermodynamic Stability of Metal 2-Bromobenzoate Complexes
The stability of metal 2-bromobenzoate complexes is influenced by a variety of factors related to both the metal ion and the ligand.
Nature of the Metal Ion
-
Ionic Radius and Charge: Generally, for a given charge, the stability of metal complexes increases as the ionic radius of the metal ion decreases. For a given metal, stability increases with increasing charge.
-
Irving-Williams Series: For divalent first-row transition metal ions, the stability of their complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[4][8] This trend is attributed to a combination of decreasing ionic radii across the series and the influence of ligand field stabilization energy (LFSE).
-
Hard and Soft Acid-Base (HSAB) Principle: The interaction between the metal ion (Lewis acid) and the carboxylate group of the 2-bromobenzoate (a hard Lewis base) will be strongest for hard metal ions (e.g., alkali, alkaline earth, and early transition metals).
Nature of the Ligand: The Role of the 2-Bromo Substituent
The 2-bromo substituent on the benzoic acid ring can influence the stability of the resulting metal complexes in several ways:
-
Electronic Effects: The bromine atom is an electron-withdrawing group. This inductive effect can decrease the basicity (increase the acidity) of the carboxylic acid group. A less basic carboxylate group generally forms less stable complexes with metal ions.
-
Steric Effects: The presence of the bromo group in the ortho position can introduce steric hindrance, which may disfavor the formation of complexes, particularly with larger metal ions or when multiple ligands are coordinating.
-
Intramolecular Interactions: In the solid state, a close intramolecular contact between the bromine atom and a carboxylate oxygen has been observed in 2-bromobenzoic acid.[9] It is plausible that such interactions could play a role in the conformation of the ligand upon coordination, which in turn could affect complex stability in solution.
Solvent Effects
The solvent can significantly impact the thermodynamic stability of complexes. The dielectric constant of the solvent will affect the electrostatic interactions between the charged metal ion and the anionic ligand. Furthermore, the solvating power of the solvent will influence the desolvation of the metal ion and the ligand, which is an important contributor to the overall thermodynamics of complexation.
Computational Modeling of Stability
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the thermodynamic stability of metal 2-bromobenzoate complexes.[10][11] These methods can be used to:
-
Predict Geometries: Optimize the three-dimensional structures of the complexes in the gas phase or in solution (using continuum solvation models).
-
Calculate Binding Energies: Determine the strength of the metal-ligand bond.
-
Elucidate Electronic Structure: Analyze the nature of the bonding and the influence of the 2-bromo substituent on the electronic properties of the complex.
While computationally intensive, these methods can complement experimental data and provide a deeper understanding of the factors governing stability at a molecular level.
Data Presentation
Due to the limited availability of a comprehensive set of thermodynamic data for metal 2-bromobenzoate complexes in the literature, a comparative data table is not feasible at this time. However, researchers can populate the following table with their experimentally determined or computationally predicted data.
| Metal Ion | log K₁ | log β₂ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Method | Conditions (Solvent, T, Ionic Strength) | Reference |
Conclusion
The thermodynamic stability of metal 2-bromobenzoate complexes is a critical parameter for a range of applications. This guide has outlined the theoretical underpinnings of complex stability, provided detailed protocols for its experimental determination, and discussed the key factors that influence these interactions. While a large dataset of stability constants for these specific complexes is not currently available, the principles and methodologies presented here provide a robust framework for researchers to investigate the thermodynamics of these and related systems. The interplay of electronic and steric effects of the 2-bromo substituent with the properties of the metal ion makes this a rich area for further experimental and computational investigation.
References
- Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society, 3192-3210.
- Mali, B. D., & Pethe, L. D. (1979). Thermodynamics of the complexation reactions of UO₂²⁺, Be²⁺ and Cu²⁺ with methoxybenzoic acids. Proceedings of the Indian Academy of Sciences - Section A, 88(3), 149-153.
- Pethe, L. D., & Mali, B. D. (1978).
- Ansari, F. B., et al. (n.d.). Potentiometric Determination of Stability Constants of Transition Metal Complexes with p-Aminobenzoic Acid.
- Sumyanova, Ts. B., Prizhilevskaya, V. R., & Borisova, N. E. (2022).
- Request PDF. (n.d.). Transition metal benzoate complexes.
- Ryde, U. (2003). Chelate effect and thermodynamics of metal complex formation in solution: a quantum chemical study. PubMed.
- Patil, S. S., et al. (n.d.). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids.
- Omar, Z. T., et al. (2018). Stability constant study of transition metal complexes with pharmacologically active ligand(N-[-(4- chlorophenyl)methylene]. International Journal of ChemTech Research, 11(11), 211-216.
- Meraj, A., Jawaria, R., & Qureshi, P. (2024). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. International Journal of Trend in Scientific Research and Development, 8(1), 622-629.
- Potentiometric Determination of Stability Constant of transition metal complexes with primary ligand and secondary ligand. (n.d.). Jetir.Org.
- Ishola, K. T., et al. (2021). Complex Equilibria and Distribution of Metal (II) Ions with Biologically Active Chelating Agents in Aqueous and Aqueous-organic Media.
- Equilibrium Thermodynamics of Macropa Complexes with Selected Metal Isotopes of Radiopharmaceutical Interest. (2023).
- Muthaiah, S., Bhatia, A., & Kannan, M. (n.d.). (PDF) Stability of Metal Complexes.
- Stability of Metal Complexes. (2020). IntechOpen.
- Evaluation of thermodynamic functions for complexation reactions involving bivalent metal ions and ethyl-2,3-dioxobutyrate-2p. (1992). Indian Academy of Sciences.
- Stability Constants of Metal Complexes in Solution. (n.d.). SciSpace.
- Study on Stability Constants of Metal Complexes in Solution. (n.d.).
- THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES. (n.d.). Government Shivalik College Naya Nangal.
- Bridging synthetic chemistry and computational methods: studying the stability and reactivity of metal-binding macrocycles. (n.d.). TCU Digital Repository.
- Determination of Protonation Constants and Stability Constants of Lanthanides with Derivative of H4DOTA Complexes by the UV-VIS. (2009). SciSpace.
- Dunstan, P. O. (2015). Thermochemical Parameters of Tetramethylthiourea Adducts of Certain Metal(II) Bromides. Open Journal of Physical Chemistry, 5, 9-19.
- Hakimi, M., et al. (n.d.). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry.
- Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies. (n.d.). PMC.
- Reactions and Equilibria of Ions in Aqueous Solutions. (2022).
- CHAPTER 8 – EQUILIBRIA CONTAINING METAL IONS. (n.d.). WebAssign.
- Kawabe, I. (2013). Stability constants of lanthanide(III)
- 2-Bromobenzoic acid. (n.d.). PubChem.
- Benzoic acid, 2-bromo-. (n.d.). NIST WebBook.
- 19.4 Equilibria Involving Complex Ions. (n.d.). Web Pages.
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- 2. Stability of Metal Complexes | IntechOpen [intechopen.com]
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- 11. DSpace [repository.tcu.edu]
2-Bromobenzoic Acid: Comprehensive Toxicity Profile and Safety Data Sheet (SDS) Guidelines
Executive Summary
2-Bromobenzoic acid (CAS: 88-65-3) is a critical halogenated aromatic building block widely utilized in drug development, the synthesis of nitrogen heterocycles, and the generation of novel zinc(II) complex compounds. While its utility in pharmaceutical and materials science is well-established, its physiochemical profile presents specific occupational hazards. As a halogenated carboxylic acid, it acts as a strong irritant to mucous membranes and poses environmental and equipment risks if improperly handled.
This technical guide synthesizes the toxicological data, mechanistic hazard insights, and field-proven safety protocols required for the secure handling of 2-bromobenzoic acid in laboratory and industrial settings.
Chemical Identity and Physiochemical Properties
Understanding the physical state of 2-bromobenzoic acid is the first step in risk mitigation. The compound exists as a fine, beige crystalline powder at room temperature. Its propensity to form airborne dust is the primary vector for occupational exposure.
| Property | Value / Description |
| Chemical Name | 2-Bromobenzoic Acid (o-Bromobenzoic acid) |
| CAS Number | 88-65-3 |
| Molecular Formula | C₇H₅BrO₂ |
| Molecular Weight | 201.02 g/mol |
| Appearance | Beige crystalline solid / powder |
| Melting Point | 147 °C – 150 °C |
| Vapor Pressure | 0.000827 mmHg at 25 °C |
| Solubility | Slightly soluble in water; highly soluble in ethanol |
Data aggregated from1 and .
Toxicological Profile and Mechanistic Insights
To design effective safety protocols, researchers must understand the causality behind the compound's toxicity. The hazards of 2-bromobenzoic acid are driven by two functional groups: the acidic carboxyl group (-COOH) and the lipophilic heavy halogen (Bromine).
Acute Toxicity & Oral Exposure
The acute oral toxicity (LD50) of 2-bromobenzoic acid in rat models is recorded at > 500 mg/kg, classifying it under GHS Category 4 (2). The toxicity stems from the compound's acidic nature combined with the lipophilic bromine substituent. This structure facilitates rapid absorption across the gastrointestinal epithelium, leading to systemic circulation of the halobenzoate and subsequent metabolic stress on the liver and kidneys during clearance.
Dermal and Ocular Irritation
Upon contact with ambient moisture on the skin or the basal tears of the eyes, the carboxylic acid group dissociates, locally lowering the pH and causing immediate protein denaturation in epithelial cells. This mechanism is responsible for its classification as a severe eye irritant (Category 2) and skin irritant (Category 2).
Respiratory Sensitization
The most common laboratory hazard is the inhalation of its fine crystalline dust. When inhaled, the micro-particles deposit in the upper respiratory tract. The localized acidic microenvironment triggers an inflammatory cascade in the mucosal lining, resulting in acute coughing, shortness of breath, and respiratory irritation (3).
Chronic Toxicity & Carcinogenicity
Current epidemiological and in vitro data indicate that 2-bromobenzoic acid does not possess mutagenic properties. It is not listed as a carcinogen by IARC, NTP, or OSHA. Furthermore, it does not meet the criteria for Persistent, Bioaccumulative, and Toxic (PBT) substances (4).
GHS Classification and Hazard Identification
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |
Core Precautionary Statements (P-Codes):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Workflow: Safe Handling and Exposure Mitigation
To ensure scientific integrity and personnel safety, the following self-validating protocol must be strictly adhered to when handling 2-bromobenzoic acid.
Step-by-Step Handling Protocol
-
Preparation & PPE: Don nitrile gloves (EN ISO 374 compliant), chemical safety goggles (OSHA 29 CFR 1910.133), and a laboratory coat. Causality: Nitrile provides excellent resistance against polar organic acids and prevents dermal absorption of the lipophilic brominated ring.
-
Environmental Control: Conduct all transfers inside a certified chemical fume hood with a face velocity of 80-100 FPM. Causality: The compound's low vapor pressure means gas-phase inhalation is rare, but its low bulk density makes it highly prone to aerosolization (dust formation).
-
Weighing & Transfer: Use anti-static weighing boats. Avoid rapid pouring. Use a clean stainless-steel spatula to transfer the solid.
-
System Validation (Self-Validating Step): Post-transfer, inspect the weighing area using a high-intensity oblique light source (e.g., a flashlight held parallel to the benchtop) to detect any remaining crystalline dust. A completely dust-free surface validates the containment efficacy of the fume hood and transfer technique.
-
Decontamination: Wipe down the balance and surrounding surfaces with a damp cloth (wet wiping). Causality: Wet wiping captures residual micro-particles without dispersing them into the air, preventing secondary inhalation risks.
Fig 1. Standard operating procedure for handling 2-Bromobenzoic acid.
Emergency Response Protocols
In the event of an exposure or containment failure, execute the following validated emergency workflows:
-
Ocular Exposure: Immediately flush eyes with copious amounts of water at an eyewash station for a minimum of 15 minutes, holding eyelids open. Causality: Rapid dilution is critical to halt the pH-driven denaturation of corneal proteins. Seek immediate ophthalmological attention.
-
Dermal Exposure: Remove contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water. Validation: Ensure the skin shows no lingering erythema (redness); persistent redness requires medical evaluation.
-
Inhalation: Move the victim to fresh air immediately. If breathing is labored, administer oxygen. If not breathing, perform artificial respiration.
-
Ingestion: Do NOT induce vomiting. Causality: Inducing vomiting re-exposes the esophageal lining to the acidic compound, compounding the tissue damage. Rinse the mouth with water and drink plenty of water to dilute the stomach contents. Seek medical attention immediately.
Environmental Impact and Disposal Mechanisms
2-Bromobenzoic acid must never be disposed of in standard municipal waste or aqueous drains. Although it is not highly mobile in soil due to its low water solubility, its halogenated nature makes it environmentally persistent if untreated.
Step-by-Step Spill and Disposal Protocol
-
Containment: Evacuate non-essential personnel. Do not dry sweep the spill. Lightly mist the spilled 2-bromobenzoic acid with water. Causality: Dry sweeping aerosolizes the particles, exacerbating inhalation risks (H335).
-
Collection: Use non-sparking tools to scoop the dampened material into a designated, sealable hazardous waste container.
-
System Validation (Self-Validating Step): After wet-wiping the spill area, swab the surface and check the pH of the swab in distilled water. A neutral pH (~7.0) validates the complete removal of the acidic residue.
-
Chemical Disposal: Dissolve or mix the collected material with a combustible solvent.
-
Incineration: Route the mixture to a licensed disposal facility for incineration. Causality: The incinerator must be equipped with an afterburner and a chemical scrubber. Burning halogenated aromatics generates hydrogen bromide (HBr) gas, a highly toxic and corrosive substance. The scrubber neutralizes HBr before atmospheric release.
Fig 2. Emergency response and chemical waste disposal pathway.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6940, 2-Bromobenzoic acid." [Link]
-
DC Fine Chemicals. "Safety Data Sheet: 102200 - 2-Bromobenzoic acid." [Link]
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electronic effects of ortho-bromo substitution on benzoate
An In-depth Technical Guide to the Electronic Effects of ortho-Bromo Substitution on Benzoate
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The substitution pattern of an aromatic ring is a cornerstone of modern medicinal chemistry and materials science, dictating the physicochemical properties and, consequently, the biological activity and material characteristics of a molecule. The ortho-bromo substitution on a benzoate scaffold presents a classic yet complex case of competing electronic and steric influences. This guide provides an in-depth analysis of these effects, moving beyond simple substituent rules to explore the nuanced interplay of inductive withdrawal, resonance donation, and the dominant steric phenomenon known as the "ortho effect." We will dissect the impact of these forces on the acidity (pKa) of the parent benzoic acid, a critical parameter in drug design, and provide validated experimental and computational protocols for its characterization. This document is intended to serve as a comprehensive resource for professionals seeking to understand, predict, and manipulate the properties of substituted aromatic systems.
Foundational Principles: Electronic Effects in Aromatic Systems
To appreciate the specific case of ortho-bromobenzoate, one must first grasp the fundamental principles governing how substituents modulate the electron density of an aromatic ring.
The Duality of Inductive and Resonance Effects
Substituents exert their influence primarily through two mechanisms: the inductive effect and the resonance (or mesomeric) effect.[1][2]
-
Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms.[1] Electron-withdrawing groups (EWGs) pull electron density through the σ-framework (-I effect), while electron-donating groups (EDGs) push electron density (+I effect). The inductive effect weakens with distance.
-
Resonance Effect (+M/-M): This effect involves the delocalization of π-electrons (from double bonds or lone pairs) across the conjugated system of the aromatic ring.[2] Substituents with lone pairs (e.g., -OH, -NH₂, halogens) can donate electron density into the ring (+M effect), whereas groups with π-bonds to electronegative atoms (e.g., -NO₂, -C=O) withdraw electron density (-M effect).
Quantifying Influence: The Hammett Equation
In the 1930s, Louis Plack Hammett developed a linear free-energy relationship to quantify the electronic influence of meta- and para-substituents on the reactivity of benzene derivatives.[3] The equation, log(K/K₀) = σρ, relates the equilibrium constant (K) of a substituted reactant to a reference reactant (K₀) through a substituent constant (σ) and a reaction constant (ρ).[3][4] While foundational, the standard Hammett equation is notably unreliable for ortho-substituents, as it does not account for steric effects, which are often significant in this position.[5][6]
The Bromo Substituent: A Case of Competing Effects
Halogens, including bromine, are a unique class of substituents because their inductive and resonance effects are in opposition.
-
Strong Inductive Withdrawal (-I): Due to its high electronegativity (Pauling scale: 2.96), bromine strongly withdraws electron density from the benzene ring through the C-Br sigma bond.[7] This -I effect reduces the overall electron density of the ring, making it less nucleophilic and thus "deactivating" it towards electrophilic aromatic substitution compared to unsubstituted benzene.[7][8]
-
Weak Resonance Donation (+M): The bromine atom possesses lone pairs of electrons in its p-orbitals that can be delocalized into the aromatic π-system.[7][9] This +M effect increases electron density, but only at the ortho and para positions.[9]
For halogens, the inductive effect is significantly stronger than the resonance effect (-I > +M).[7][10] The net result is that bromine is an overall deactivating group, yet it directs incoming electrophiles to the ortho and para positions due to the local increase in electron density at these sites from resonance.[10][11]
The Dominant Ortho Effect
When a substituent is placed at the ortho position to a carboxyl group on a benzene ring, a unique phenomenon known as the "ortho effect" is observed. Almost all ortho-substituents, regardless of whether they are electronically donating or withdrawing, increase the acid strength of a benzoic acid.[12][13] This is primarily a steric effect.
Steric Inhibition of Resonance
In benzoic acid, the carboxyl group (-COOH) is largely coplanar with the benzene ring, allowing for resonance delocalization between the ring's π-system and the C=O bond.[14][15] An ortho substituent, such as bromine, introduces significant steric hindrance, forcing the carboxyl group to twist out of the plane of the ring.[14][16] This loss of coplanarity inhibits the resonance interaction.[16] The phenyl group, which is electron-donating by resonance to the carboxyl group, can no longer exert this effect effectively. The primary influence becomes the phenyl group's electron-withdrawing inductive effect, which stabilizes the resulting carboxylate anion and thus increases the acidity of the parent acid.[12][14]
Caption: Workflow for the experimental determination of pKa via titration.
Protocol: Computational Modeling via Density Functional Theory (DFT)
DFT calculations are a powerful tool for investigating the electronic properties of molecules. [17] Objective: To model the electronic structure of bromobenzoic acid isomers.
Procedure:
-
Structure Generation: Build the 3D structures of the ortho-, meta-, and para-bromobenzoic acid isomers using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation for each isomer. A common and reliable method is DFT using the B3LYP functional with a 6-311++G(d,p) basis set. [17]3. Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies). [17]4. Property Calculation: From the optimized structures, calculate key electronic properties such as:
-
Frontier Molecular Orbitals (HOMO/LUMO): To assess chemical reactivity and kinetic stability. [17] * Mulliken Atomic Charges: To estimate the partial charge distribution and identify electrophilic/nucleophilic sites. [17] * Molecular Electrostatic Potential (MEP) Map: To visualize the charge distribution across the molecule.
-
Caption: A typical workflow for a DFT study of molecular electronic properties.
Conclusion and Implications
The ortho-bromo substitution on a benzoate ring is a powerful modulator of its electronic character. The steric clash between the bromo and carboxyl groups—the ortho effect—overrides the typical electronic rules of the substituent, forcing the carboxyl group out of planarity and dramatically increasing the molecule's acidity. This makes 2-bromobenzoic acid nearly 25 times more acidic than its para-isomer and over 40 times more acidic than benzoic acid itself.
For researchers in drug development, this understanding is critical. Modulating a molecule's pKa affects its ionization state at physiological pH, which in turn governs its solubility, membrane permeability, and ability to interact with biological targets. The principles demonstrated by ortho-bromobenzoate serve as a vital case study in how steric and electronic effects can be strategically employed to fine-tune the physicochemical properties of aromatic compounds for optimized performance in both biological and material science applications.
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Structural and Mechanistic Dichotomy of 2-Bromobenzoate vs. 4-Bromobenzoate: A Technical Guide for Drug Development
Executive Summary
In pharmaceutical synthesis and active pharmaceutical ingredient (API) development, the positional isomerism of halogenated building blocks dictates both physicochemical behavior and synthetic viability. The structural difference between 2-bromobenzoate (ortho-substituted) and 4-bromobenzoate (para-substituted) extends far beyond a simple shift in atomic coordinates. This guide provides an in-depth analysis of how the steric and stereoelectronic variations between these two isomers govern their acidity (pKa), thermodynamic stability, and reactivity in transition-metal-catalyzed cross-coupling reactions.
Stereoelectronic Fundamentals: The Causality of Isomeric Differences
The core divergence between 2-bromobenzoate and 4-bromobenzoate lies in the interplay between steric hindrance and orbital coplanarity.
In 4-bromobenzoate , the bromine atom is located at the C4 position, diametrically opposed to the carboxylate group. This spatial separation results in minimal steric interference, allowing the carboxylate group to remain completely coplanar with the aromatic ring. This planarity facilitates optimal p-orbital overlap, enabling full resonance (π-conjugation) across the molecule.
Conversely, 2-bromobenzoate exhibits the "ortho-effect." The bulky bromine atom at the C2 position creates severe van der Waals repulsion with the adjacent carboxylate group. To minimize this steric clash, the carboxylate group is forced to rotate out of the benzene ring's plane, significantly altering the dihedral angle[1]. This torsion breaks the coplanarity, effectively decoupling the carboxylate group from the aromatic ring's resonance system.
Logical flow of isomeric structure impacting physicochemical properties and reactivity.
Physicochemical Impact: Causality Behind pKa Variations
The structural twist in 2-bromobenzoate has a profound and measurable effect on its acidity. According to empirical data, 2-bromobenzoic acid exhibits a pKa of 2.84 , making it nearly an order of magnitude more acidic than 4-bromobenzoic acid, which has a pKa of 3.96 (2)[2], (3)[3].
Mechanistic Causality:
-
Inductive Proximity: The highly electronegative bromine atom exerts an electron-withdrawing inductive effect (-I). In 2-bromobenzoate, the proximity of the ortho-bromine maximizes this pull, stabilizing the negative charge of the conjugate base (carboxylate anion). In 4-bromobenzoate, the distance weakens this inductive stabilization.
-
Steric Inhibition of Resonance: Because the ortho-bromine forces the carboxylate out of plane, the electron-donating resonance (+R) from the benzene ring cannot reach the carboxylate group. Without this destabilizing electron density, the 2-bromobenzoate anion remains highly stable. In contrast, the planar 4-bromobenzoate allows resonance to compete with induction, destabilizing the anion and resulting in a higher pKa.
Quantitative Data Summary
| Property | 2-Bromobenzoate (Ortho) | 4-Bromobenzoate (Para) |
| pKa (at 25°C) | 2.84 | 3.96 |
| Melting Point | 147–150 °C | 252–254 °C |
| Steric Hindrance | High (Ortho-effect) | Minimal |
| Dihedral Angle (Carboxylate-Ring) | Twisted (Non-planar) | ~0° (Coplanar) |
| Cross-Coupling Reactivity | Low (Requires specialized ligands) | High (Standard ligands suffice) |
Implications in Drug Development and API Synthesis
Aryl bromides are ubiquitous electrophiles in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The steric bulk of 2-bromobenzoate severely impedes the oxidative addition of the Pd(0) catalyst into the C-Br bond, which is often the rate-limiting step (4)[4].
Using standard ligands like triphenylphosphine (PPh₃) with 2-bromobenzoate often results in low yields, catalyst decomposition, or unwanted homocoupling. To overcome this, synthetic chemists must employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, RuPhos). These specialized ligands force the palladium center into a highly reactive monoligated state, facilitating oxidative addition despite the steric blockade[4]. 4-Bromobenzoate, lacking this hindrance, readily undergoes coupling under milder conditions with standard catalysts.
Experimental Workflows (Self-Validating Systems)
Protocol A: Self-Validating Potentiometric pKa Determination
To empirically validate the stereoelectronic differences, pKa must be measured without subjective visual indicators.
-
Standardization: Titrate 0.1 M NaOH against a primary standard (Potassium Hydrogen Phthalate, KHP). Causality: Ensures exact titrant molarity, removing systematic volumetric error.
-
Sample Preparation: Dissolve 1.0 mmol of the bromobenzoic acid isomer in a 50% aqueous ethanol co-solvent system. Causality: Prevents precipitation of the un-ionized acid during titration, which would skew the thermodynamic equilibrium.
-
Titration: Add standardized NaOH in 0.1 mL increments, recording the pH after stabilization.
-
Self-Validation (Mathematical Verification): Do not rely on the visual inflection point. Calculate the first derivative of the titration curve (
). The absolute peak of this derivative identifies the exact equivalence volume ( ). The pKa is mathematically validated as the pH at exactly .
Protocol B: Suzuki-Miyaura Cross-Coupling of Hindered 2-Bromobenzoate
This protocol is specifically adapted to overcome the steric hindrance of ortho-substituted bromobenzoates[4].
-
Reagent Assembly: To an oven-dried Schlenk tube, add 2-bromobenzoate (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).
-
Degassing: Suspend in Toluene/Water (10:1 v/v) and degas via three freeze-pump-thaw cycles. Causality: Oxygen irreversibly oxidizes the electron-rich SPhos ligand and the active Pd(0) species, immediately halting the catalytic cycle.
-
Thermal Activation: Seal and heat to 100 °C for 12 hours. Causality: High thermal energy is strictly required to overcome the activation energy barrier of inserting the bulky Pd complex into the sterically hindered C-Br bond[4].
-
Self-Validation (In-Process GC-MS): Analyze a reaction aliquot via GC-MS. Validation Checkpoint: If the ratio of homocoupled boronic acid (Glaser-type byproduct) to the desired cross-coupled product exceeds 5%, it mathematically proves that oxidative addition is too slow relative to transmetalation. This validates the steric hindrance effect and signals the need to increase catalyst loading or temperature.
Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.
References
-
Title: 2-Bromobenzoic acid Source: ChemBK URL: [Link]
-
Title: Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction Source: Digital Commons @ Otterbein URL: [Link]
Sources
Methodological & Application
Application Notes & Protocols: Synthesis of Anthranilic Acid Derivatives via Copper-Catalyzed Amination of 2-Bromobenzoate
Introduction: The Strategic Importance of Anthranilic Acid Scaffolds
Anthranilic acid (2-aminobenzoic acid) and its N-substituted derivatives are foundational structural motifs in medicinal chemistry and materials science.[1][2] These scaffolds are present in a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and flufenamic acid, as well as precursors to bioactive heterocycles such as acridones and quinazolines.[3][4] Consequently, robust and efficient synthetic routes to these molecules are of paramount importance for researchers in drug discovery and development.
The direct formation of the C-N bond at the C2 position of a benzoic acid derivative is a primary strategy for synthesizing these targets. While modern palladium-catalyzed methods like the Buchwald-Hartwig amination have revolutionized C-N bond formation, the classical copper-catalyzed Ullmann condensation (often termed the Goldberg reaction in this context) remains a highly effective, economical, and often preferred method for the amination of halo-benzoic acids.[5][6][7]
This guide provides a detailed examination and a field-proven protocol for the synthesis of N-substituted anthranilic acids from 2-bromobenzoic acid. A key advantage of the described copper-catalyzed approach is its remarkable chemo- and regioselectivity, allowing the reaction to proceed on the unprotected benzoic acid without requiring a preliminary esterification step.[8][9][10] This eliminates protection/deprotection steps, streamlining the synthetic process and improving overall efficiency.
Mechanistic Rationale: The Copper-Catalyzed Amination Cycle
The precise mechanism of the Ullmann-type C-N coupling has been a subject of extensive study. While several pathways have been proposed, a widely accepted catalytic cycle involves copper(I) as the active catalytic species. The reaction is believed to proceed through a sequence of steps involving the coordination of the amine to the copper catalyst, followed by a reaction with the aryl halide.
Key Mechanistic Steps:
-
Catalyst Activation/Formation of Copper-Amine Complex: In the presence of a base, the amine nucleophile coordinates with the Cu(I) species.
-
Oxidative Addition or Concerted Pathway: The aryl halide (2-bromobenzoate) interacts with the copper-amine complex. This step can be viewed as an oxidative addition of the Ar-X bond to the copper center, forming a Cu(III) intermediate, although other concerted pathways have also been proposed.[11] The presence of the ortho-carboxylate group can play a role in directing and facilitating this step.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the copper intermediate, releasing the N-aryl anthranilic acid product and regenerating the active Cu(I) catalyst.
The diagram below illustrates a plausible catalytic cycle for this transformation.
Caption: Plausible catalytic cycle for the copper-catalyzed N-arylation of 2-bromobenzoic acid.
Experimental Guide: Synthesis of N-Phenylanthranilic Acid
This protocol details a reliable and scalable procedure for the synthesis of N-phenylanthranilic acid, adapted from established literature methods.[8][10]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier Notes |
| 2-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 8.8 | 1.77 g | ≥98% purity |
| Aniline | C₆H₇N | 93.13 | 9.24 (1.05 eq) | 0.86 mL | Freshly distilled |
| Potassium Carbonate | K₂CO₃ | 138.21 | 8.8 (1.0 eq) | 1.22 g | Anhydrous, powdered |
| Copper Powder | Cu | 63.55 | 0.8 (9 mol%) | 51 mg | <10 micron, activated |
| Copper(I) Oxide | Cu₂O | 143.09 | 0.4 (4.5 mol%) | 57 mg | ≥97% purity |
| 2-Ethoxyethanol | C₄H₁₀O₂ | 90.12 | - | 3.0 mL | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | - | As needed | 1 M aqueous solution |
| Deionized Water | H₂O | 18.02 | - | ~50 mL | For work-up |
Step-by-Step Protocol
The following workflow outlines the key stages of the synthesis, from reaction setup to product isolation.
Caption: Experimental workflow for the synthesis of N-phenylanthranilic acid.
Procedure:
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.77 g, 8.8 mmol), aniline (0.86 mL, 9.24 mmol), anhydrous potassium carbonate (1.22 g, 8.8 mmol), copper powder (51 mg, 0.8 mmol), and copper(I) oxide (57 mg, 0.4 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 2-ethoxyethanol (3.0 mL) to the flask via syringe.
-
Heating: Place the flask in a pre-heated oil bath at 130 °C and stir the mixture vigorously. The reaction mixture will typically turn dark brown or black.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 24 hours.
-
Cooldown and Work-up: After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quenching and Filtration: Pour the cooled reaction mixture into a beaker containing 30 mL of deionized water. Add a small amount of decolorizing charcoal and stir for 10 minutes. Filter the mixture through a pad of Celite to remove the copper catalysts and charcoal.
-
Precipitation: Transfer the filtrate to a clean beaker and, while stirring, slowly add 1 M HCl to acidify the solution to a pH of ~4-5. The crude product will precipitate as a light-colored solid.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (2 x 10 mL). The product can be further purified by recrystallization from an ethanol/water mixture to yield N-phenylanthranilic acid as a crystalline solid.[12]
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Discussion of Key Experimental Parameters
The success of this synthesis hinges on the careful control of several key parameters. The rationale behind these choices is critical for reproducibility and optimization.
-
Catalyst System (Cu/Cu₂O): The combination of metallic copper powder and copper(I) oxide is a robust and cost-effective catalytic system.[8][9] Cu(I) is widely considered the active species, and the presence of metallic Cu may act as a reservoir that slowly generates Cu(I) in situ, maintaining the catalytic cycle.
-
Base (K₂CO₃): An inorganic base like potassium carbonate is essential.[10] Its primary roles are to neutralize the hydrobromic acid (HBr) formed during the reaction and to facilitate the deprotonation of the amine, making it a more potent nucleophile. Stronger bases are generally not required and can lead to side reactions.
-
Solvent (2-Ethoxyethanol): A high-boiling, polar, aprotic solvent is necessary to achieve the required reaction temperature (130 °C) and to solubilize the reactants, particularly the potassium salt of the benzoic acid.[8][13]
-
Temperature (130 °C): The Ullmann condensation typically requires significant thermal energy to drive the C-N bond formation.[10] The chosen temperature represents a balance between achieving a reasonable reaction rate and minimizing thermal degradation of the starting materials and product.
-
Inert Atmosphere: While some Ullmann-type reactions can be run in air, using an inert atmosphere (Nitrogen or Argon) is good practice. It prevents the potential oxidation of the copper catalyst and the amine, ensuring higher yields and cleaner reactions.
Substrate Scope and Versatility
The described protocol is not limited to aniline and can be applied to a wide range of amines and substituted 2-bromobenzoic acids. This versatility makes it a powerful tool for building molecular diversity.[3][8]
| Entry | Bromobenzoic Acid | Amine | Product | Yield (%) |
| 1 | 2-Bromobenzoic acid | Aniline | N-Phenylanthranilic acid | 85-95% |
| 2 | 2-Bromobenzoic acid | 1-Naphthylamine | N-(1-Naphthyl)anthranilic acid | ~97% |
| 3 | 2,5-Dibromobenzoic acid | Aniline | N-Phenyl-5-bromoanthranilic acid | ~94% |
| 4 | 2-Bromo-4-fluorobenzoic acid | Aniline | N-Phenyl-4-fluoroanthranilic acid | ~82% |
| 5 | 2-Bromobenzoic acid | Cyclohexylamine | N-Cyclohexylanthranilic acid | ~91% |
| 6 | 2-Bromobenzoic acid | Dibenzylamine | N,N-Dibenzylanthranilic acid | ~65% |
Yields are based on reported values from similar procedures and may vary.[8][10]
Safety and Handling
-
2-Bromobenzoic Acid: Irritant to skin, eyes, and respiratory system. Handle in a well-ventilated fume hood.
-
Aniline: Toxic and readily absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Ethoxyethanol: Teratogen. Handle with extreme care, using appropriate engineering controls and PPE.
-
High Temperatures: The reaction is run at 130 °C. Use caution when handling the hot reaction flask and oil bath.
-
Inert Gas: Handle compressed gas cylinders according to safety regulations.
References
-
Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273. [Link]
-
Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC. [Link]
-
Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(40), 25950–25955. [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic Chemistry Portal. [Link]
-
Ai, H.-J., et al. (2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. PMC. [Link]
-
Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270-3273*. [Link]
-
Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC. [Link]
-
Lo, Q. A., Sale, D., Braddock, D. C., & Davies, R. P. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3953–3961*. [Link]
-
Tsurugi, H., et al. (2013). Mechanism Study of Copper-Mediated One-Pot Reductive Amination of Aryl Halides Using Trimethylsilyl Azide. The Journal of Organic Chemistry, 78(18), 9572–9577*. [Link]
-
Wolf, C., et al. (2006). Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids. PMC. [Link]
-
Synthesis of 2-bromobenzoic acid. (n.d.). PrepChem. [Link]
-
Ullmann condensation. (2012). Wikidoc. [Link]
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). CORE. [Link]
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Synthesis of heterocycles from anthranilic acid and its derivatives. (2024). Karolinska Institutet. [Link]
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Joshi, J., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 697*. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Acridone. (n.d.). Organic Syntheses Procedure. [Link]
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Chen, J., et al. (2019). Copper-catalyzed arene amination in pure aqueous ammonia. Organic & Biomolecular Chemistry, 17(33), 7724–7728*. [Link]
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Application Notes and Protocols for the Ullmann Coupling of 2-Bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Ullmann Coupling in Modern Synthesis
The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has been a cornerstone of organic synthesis for over a century.[1][2] Its ability to form carbon-heteroatom bonds, particularly C-O, C-N, and C-S bonds, makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2] The focus of this application note is the Ullmann coupling of 2-bromobenzoate and its derivatives, substrates of significant interest in medicinal chemistry and materials science. The presence of the ortho-carboxylic acid group in 2-bromobenzoate introduces unique electronic and steric effects that influence the reaction conditions and can be strategically exploited. This guide provides a comprehensive overview of the reaction, from its mechanistic underpinnings to detailed experimental protocols, designed to empower researchers to successfully employ this versatile transformation.
Mechanistic Insights: From Classical to Modern Understanding
The mechanism of the Ullmann reaction has been a subject of extensive study, and while some aspects are still debated, a general consensus has emerged.[2] The classical Ullmann reaction, often requiring harsh conditions with high temperatures and stoichiometric copper, is believed to proceed through a multi-step process.[3] Modern, ligand-accelerated Ullmann couplings operate under significantly milder conditions and are thought to involve a catalytic cycle.
A proposed catalytic cycle for the modern, ligand-assisted Ullmann coupling is depicted below. The cycle is initiated by the formation of a copper(I) complex with the nucleophile (e.g., an alcohol or phenol). This is followed by oxidative addition of the aryl halide (2-bromobenzoate) to the copper(I) center, forming a transient copper(III) intermediate. Reductive elimination from this intermediate then yields the desired cross-coupled product and regenerates the active copper(I) catalyst.
Figure 1. Proposed catalytic cycle for the ligand-assisted Ullmann C-O coupling reaction.
Key Reaction Parameters: A Guide to Optimizing Your Ullmann Coupling
The success of an Ullmann coupling reaction with 2-bromobenzoate hinges on the careful selection and optimization of several key parameters. The interplay between the catalyst, ligand, base, solvent, and temperature determines the reaction's efficiency, yield, and substrate scope.
The Copper Catalyst: The Heart of the Reaction
A variety of copper sources can be employed in Ullmann couplings, including copper(0) powder (copper bronze), copper(I) salts (e.g., CuI, CuBr, Cu2O), and copper(II) salts (e.g., CuO, CuCl2). While the active catalytic species is generally believed to be copper(I), copper(II) precursors can be reduced in situ. For the coupling of 2-bromobenzoic acids, combinations of copper powder and copper(I) oxide have been shown to be effective. The choice of catalyst can impact reaction rates and yields, and empirical screening is often necessary to identify the optimal source for a specific transformation.
The Ligand: The Key to Milder Conditions and Broader Scope
The advent of ligand-accelerated Ullmann couplings has revolutionized the field, allowing for reactions to be conducted at significantly lower temperatures and with a wider range of functional groups.[1] For the coupling of 2-bromobenzoate, particularly for C-O bond formation, several classes of ligands have proven effective:
-
Amino Acids: Simple and inexpensive amino acids, such as N,N-dimethylglycine, have been shown to promote the Ullmann coupling of aryl bromides with phenols and aliphatic alcohols.[4][5][6][7]
-
Diamines: Ligands such as N,N'-dimethylethylenediamine (DMEDA) and more complex N1,N2-diarylbenzene-1,2-diamines have been successfully used to facilitate C-O and C-N bond formation, in some cases even at room temperature.[8][9][10]
-
Phenanthrolines and Bipyridyls: These bidentate nitrogen ligands are also effective in promoting Ullmann-type reactions.[1]
-
Oxalic Diamides: This newer class of ligands has shown remarkable efficacy in promoting copper-catalyzed cross-couplings, even with challenging substrates.[11]
The role of the ligand is multifaceted; it can increase the solubility of the copper catalyst, facilitate the oxidative addition step, and stabilize the reaction intermediates.
The Base: A Critical Component for Nucleophile Activation
An appropriate base is crucial for the deprotonation of the nucleophile (e.g., phenol, alcohol, amine, or thiol), thereby increasing its nucleophilicity. The choice of base can significantly influence the reaction outcome. Common bases used in Ullmann couplings of 2-bromobenzoate include:
-
Inorganic Carbonates: Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are widely used and effective bases for these reactions.[1][12]
-
Phosphates: Potassium phosphate (K3PO4) is another common choice, particularly in ligand-catalyzed systems.[9]
The strength and solubility of the base should be considered in the context of the specific substrates and solvent being used.
The Solvent: More Than Just a Medium
The solvent plays a critical role in the Ullmann reaction, not only in solubilizing the reactants but also in influencing the reaction temperature and kinetics. High-boiling polar aprotic solvents are traditionally favored for Ullmann couplings. For reactions involving 2-bromobenzoate, the following solvents are commonly employed:
-
N,N-Dimethylformamide (DMF): A versatile and widely used solvent for Ullmann reactions.[1][9]
-
Dimethyl Sulfoxide (DMSO): Another excellent high-boiling polar aprotic solvent.[12]
-
Toluene: Often used in modern, ligand-catalyzed systems.[9]
-
2-Ethoxyethanol: Has been successfully used in the amination of 2-bromobenzoic acids.
In some instances, the nucleophile itself, such as an alcohol, can serve as the solvent.[7]
Temperature and Reaction Time: Balancing Kinetics and Selectivity
Classical Ullmann reactions often require high temperatures, sometimes in excess of 200°C.[3] However, the use of modern ligands has enabled many Ullmann couplings to be performed at significantly lower temperatures, typically in the range of 80-130°C.[5] Reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the substrates and the reaction conditions. Careful monitoring of the reaction progress by techniques such as TLC or LC-MS is recommended to determine the optimal reaction time.
Summary of Reaction Conditions for the Ullmann Coupling of 2-Bromobenzoate
The following table provides a summary of representative reaction conditions for the Ullmann coupling of 2-bromobenzoate with various nucleophiles. This table is intended to serve as a starting point for reaction optimization.
| Nucleophile | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Cu bronze | None | K2CO3 | DMF | Reflux | 4 | 67 |
| 4-Methoxythiophenol | Cu bronze | None | K2CO3 | DMF | Reflux | 6 | 44 |
| Phenols | CuI | N,N-Dimethylglycine | Cs2CO3 | Dioxane | 90 | 12-24 | 75-95 |
| Aliphatic Alcohols | CuI | N,N-Dimethylglycine | Cs2CO3 | Alcohol | 110 | 24 | 60-90 |
| Amines | Cu/Cu2O | None | K2CO3 | 2-Ethoxyethanol | 130 | 12-18 | 70-99 |
| Aliphatic Diols | CuCl2 | None | K2CO3 | Diol | 120-140 | 12-24 | 75-95 |
Experimental Protocols
The following section provides detailed, step-by-step protocols for representative Ullmann coupling reactions of 2-bromobenzoate.
Protocol 1: Synthesis of 2-(Phenylamino)benzoic Acid (N-Phenylanthranilic Acid)
This protocol is adapted from a procedure published on ChemSpider.[4]
Materials:
-
2-Bromobenzoic acid
-
Aniline
-
Copper bronze powder
-
Anhydrous potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Celite
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzoic acid (2.01 g, 10 mmol), aniline (0.95 mL, 10 mmol), potassium carbonate (3.4 g, 25 mmol), and copper bronze (0.256 g, 4 mmol).
-
Add DMF (40 mL) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring for 4 hours.
-
After 4 hours, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture over ice with stirring.
-
Filter the mixture through a pad of Celite to remove the copper catalyst.
-
Carefully add concentrated hydrochloric acid dropwise to the filtrate until the pH reaches 4 (check with pH paper).
-
A precipitate will form. Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water and dry under vacuum to yield 2-(phenylamino)benzoic acid.
Figure 2. Experimental workflow for the synthesis of 2-(phenylamino)benzoic acid.
Protocol 2: Ligand-Accelerated Synthesis of Aryl Ethers
This protocol is a general procedure adapted from literature methods for the N,N-dimethylglycine-promoted coupling of aryl bromides with phenols.[4][6]
Materials:
-
2-Bromobenzoic acid
-
Substituted phenol
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Cesium carbonate (Cs2CO3)
-
Anhydrous dioxane
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating block or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a Schlenk tube or sealed reaction vial, add 2-bromobenzoic acid (1.0 mmol), the substituted phenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and Cs2CO3 (2.0 mmol).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 90°C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and quench with saturated aqueous NH4Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl ether.
Conclusion
The Ullmann coupling of 2-bromobenzoate remains a powerful and relevant transformation in contemporary organic synthesis. While classical conditions often required harsh protocols, the development of modern, ligand-accelerated methods has significantly expanded the reaction's scope and applicability. By carefully considering the interplay of the catalyst, ligand, base, solvent, and temperature, researchers can effectively harness this reaction to construct a diverse array of valuable molecules. This guide provides a solid foundation of theoretical knowledge and practical protocols to aid in the successful implementation of the Ullmann coupling of 2-bromobenzoate in the laboratory.
References
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC. Retrieved March 10, 2026, from [Link]
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Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]
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- Ma, D., et al. (2017). Modern Ullmann-Type Couplings. In Science of Synthesis: Cross-Coupling Reactions.
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Strauss, M. J., et al. (2023). Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. Journal of the American Chemical Society, 145(12), 6966–6975. [Link]
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Ma, D., & Cai, Q. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. Organic letters, 5(21), 3799–3802. [Link]
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Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]
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Rahman, M. L., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]
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Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Retrieved March 10, 2026, from [Link]
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Quach, T. D., & Batey, R. A. (2003). Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts. Organic Letters, 5(8), 1381–1384. [Link]
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Ullmann condensation. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]
-
Quach, T. D., & Batey, R. A. (2003). Copper(II)-catalyzed ether synthesis from aliphatic alcohols and potassium organotrifluoroborate salts. Organic letters, 5(8), 1381–1384. [Link]
-
Zhang, H., Ma, D., & Cao, W. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Synlett, 2007(02), 243–246. [Link]
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Hegedüs, K. (2015, November 11). Ullmann reaction of a 2-bromobenzoic acid with glycine. YouTube. [Link]
-
Liu, Y., et al. (2014). Copper(ii)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers. Organic & Biomolecular Chemistry, 12(27), 4747–4753. [Link]
-
Strauss, M. J., et al. (2024). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. The Journal of Organic Chemistry. [Link]
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Ullmann condensation. (2012, September 6). In Wikidoc. Retrieved from [Link]
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Request PDF. (2025, August 6). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Retrieved from [Link]
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The Synthetic Chemist's Guide to Phthalide Synthesis via 2-Bromobenzoate Intermediates
Introduction: The Enduring Importance of the Phthalide Scaffold
The phthalide framework, a deceptively simple fusion of a benzene ring and a γ-lactone, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] These molecules, formally known as 1(3H)-isobenzofuranones, are not merely synthetic curiosities; they are potent pharmacophores.[1] Nature has elegantly employed this motif in a vast array of over 180 identified natural products, many of which exhibit significant biological activities, including anti-platelet, anti-inflammatory, and neuroprotective properties.[3][4] A prime example of their therapeutic relevance is 3-n-butylphthalide (NBP), a drug approved for the treatment of ischemic stroke.[1][4]
Given their prevalence and importance, the development of efficient and versatile synthetic routes to phthalides, particularly 3-substituted derivatives, is a cornerstone of modern organic synthesis.[5] This guide provides an in-depth exploration of a powerful and adaptable strategy: the synthesis of phthalides commencing from 2-bromobenzoate intermediates. We will dissect the key methodologies, from classic organometallic additions to sophisticated transition metal-catalyzed couplings, providing not just the "how" but, critically, the "why" behind each experimental choice.
Strategic Overview: Why the 2-Bromobenzoate Entry Point?
The use of 2-bromobenzoates as a starting point offers several strategic advantages. The bromine atom serves as a versatile synthetic handle, enabling a range of carbon-carbon bond-forming reactions at the ortho position to the ester. The ester group, in turn, is a masked carboxylic acid that ultimately participates in the final lactonization step. This strategy allows for the convergent assembly of the phthalide core, where the C3-substituent and the lactone ring are constructed in a controlled manner.
Figure 1: Key synthetic pathways from 2-bromobenzoates to phthalides.
Methodology 1: Palladium-Catalyzed Coupling Reactions
Palladium catalysis has revolutionized the synthesis of complex molecules, and its application to phthalide synthesis is no exception.[6][7] These methods often involve the coupling of a 2-bromobenzoate with an aldehyde or its derivative, leading directly to the phthalide product in a single, atom-economical step.
Mechanism and Rationale
The catalytic cycle for the palladium-catalyzed synthesis of phthalides from 2-bromobenzoates and aldehydes typically involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromobenzoate to form a Pd(II) intermediate. The choice of phosphine ligand is critical here; electron-rich and bulky ligands can facilitate this step and stabilize the resulting complex.[8][9]
-
Coordination and Insertion: The aldehyde substrate coordinates to the palladium center. This is followed by migratory insertion of the aldehyde into the aryl-palladium bond.
-
Reductive Elimination and Lactonization: The resulting palladium alkoxide intermediate undergoes intramolecular attack of the oxygen on the ester carbonyl, followed by reductive elimination of the Pd(0) catalyst, which re-enters the catalytic cycle. This final step forges the lactone ring.
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Application Note: Preparation of 2-Bromobenzoyl Chloride from Alkyl 2-Bromobenzoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide
Executive Summary & Strategic Rationale
The synthesis of 2-bromobenzoyl chloride from an alkyl 2-bromobenzoate (such as methyl 2-bromobenzoate) is a critical functional group interconversion in medicinal chemistry and API (Active Pharmaceutical Ingredient) development. Acyl chlorides are highly reactive electrophiles, serving as foundational building blocks for the synthesis of amides, esters, and complex heteroaromatic compounds[1].
Because direct conversion of an ester to an acyl chloride is mechanistically unfavorable, this protocol employs a robust, two-step workflow:
-
Saponification: Base-catalyzed hydrolysis of the ester to yield 2-bromobenzoic acid.
-
Chlorination: Activation of the carboxylic acid to the acyl chloride using a halogenating agent.
As a Senior Application Scientist, I emphasize that the choice of chlorinating agent dictates the scalability and purity profile of the final product. While thionyl chloride (
Two-step synthetic workflow from alkyl ester to acyl chloride.
Mechanistic Insights: The Role of Catalytic DMF
The conversion of 2-bromobenzoic acid to 2-bromobenzoyl chloride relies on nucleophilic acyl substitution. When utilizing oxalyl chloride or thionyl chloride, the addition of catalytic DMF is not merely an accelerant; it fundamentally alters the reaction pathway[3].
DMF reacts with the chlorinating agent to form the Vilsmeier-Haack intermediate (chloroiminium ion). This highly electrophilic species reacts instantaneously with the carboxylic acid, forming an activated acyl intermediate that subsequently collapses upon chloride attack to yield the target acyl chloride, regenerating the DMF catalyst. This causality explains why DMF-catalyzed chlorinations proceed efficiently at room temperature, whereas uncatalyzed reactions require prolonged heating[4].
DMF-catalyzed activation mechanism via the Vilsmeier-Haack intermediate.
Quantitative Comparison of Chlorinating Agents
To ensure the highest E-E-A-T standards, the following table summarizes the operational differences between common chlorinating agents used for this transformation[5],[6],[3].
| Reagent | Operating Temp | Byproducts | Pros | Cons |
| Oxalyl Chloride / DMF | 0 °C to RT | Extremely mild; clean evaporation in vacuo; high purity. | Higher reagent cost; highly toxic | |
| Thionyl Chloride ( | 55 °C to Reflux | Cost-effective for scale-up; acts as its own solvent. | Requires heating; trace sulfur impurities can poison downstream metal catalysts. | |
| Phosphorus Trichloride ( | Reflux | Cheap; effective for bulk synthesis. | Generates liquid phosphorous acid; requires rigorous distillation to purify[5]. |
Experimental Protocols: A Self-Validating System
The following protocols are designed with built-in validation steps (In-Process Controls) to ensure trust and reproducibility.
Protocol A: Saponification of Methyl 2-Bromobenzoate
Objective: Isolate high-purity 2-bromobenzoic acid.
Reagents & Stoichiometry:
-
Methyl 2-bromobenzoate: 1.0 equivalent (eq)
-
Sodium Hydroxide (
): 2.5 eq (2.0 M aqueous solution) -
Methanol (
): Solvent (0.2 M concentration relative to ester)
Step-by-Step Procedure:
-
Dissolution: Dissolve methyl 2-bromobenzoate in
in a round-bottom flask equipped with a magnetic stir bar. -
Hydrolysis: Add the 2.0 M aqueous
solution. Attach a reflux condenser and heat the mixture to 65 °C for 2 hours. -
IPC (In-Process Control): Monitor by TLC (Hexanes/Ethyl Acetate 4:1). The starting material (
) should completely disappear, with the carboxylate salt remaining at the baseline. -
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the majority of the methanol.
-
Acidification: Cool the remaining aqueous layer in an ice bath (0 °C) and slowly add 2.0 M
dropwise until the pH reaches 2. Causality note: Acidification protonates the water-soluble sodium 2-bromobenzoate, causing the highly crystalline 2-bromobenzoic acid to precipitate out of the aqueous solution. -
Isolation: Filter the white precipitate via vacuum filtration, wash with cold water (
mL), and dry extensively under high vacuum to remove all trace moisture.
Protocol B: Synthesis of 2-Bromobenzoyl Chloride
Objective: Convert 2-bromobenzoic acid to the acyl chloride under mild conditions[3].
Safety Warning: 2-Bromobenzoyl chloride is highly lachrymatory and sensitive to moisture[1]. Perform all operations in a fume hood using oven-dried glassware under an inert atmosphere (Nitrogen or Argon).
Reagents & Stoichiometry:
| Reagent | Equivalents | Function |
| 2-Bromobenzoic Acid | 1.0 eq | Starting Material |
| Oxalyl Chloride | 1.2 eq | Chlorinating Agent |
| DMF | 0.05 eq | Catalyst |
| Dichloromethane (DCM) | 0.2 M | Anhydrous Solvent |
Step-by-Step Procedure:
-
Preparation: Suspend the rigorously dried 2-bromobenzoic acid in anhydrous DCM in a flame-dried flask under nitrogen.
-
Catalyst Addition: Add catalytic anhydrous DMF (0.05 eq).
-
Chlorination: Cool the suspension to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2 eq) dropwise via a syringe. Observation: Immediate effervescence (
, , ) will occur. -
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours until gas evolution completely ceases and the suspension becomes a clear, homogeneous solution.
-
Self-Validating IPC: Acyl chlorides cannot be directly analyzed by standard TLC due to rapid hydrolysis on silica. Validation Step: Withdraw a 10 µL aliquot of the reaction mixture and quench it into a GC vial containing 500 µL of
and 10 µL of Triethylamine ( ). This instantly converts the acyl chloride back to methyl 2-bromobenzoate. Analyze this quenched sample via LCMS or TLC. The complete absence of the 2-bromobenzoic acid mass/spot confirms 100% conversion. -
Concentration: Once validated, concentrate the reaction mixture in vacuo to remove DCM and excess oxalyl chloride.
-
Purification: To ensure complete removal of residual oxalyl chloride, re-dissolve the resulting oil/solid in anhydrous toluene (10 mL) and concentrate in vacuo again (azeotropic removal). The resulting 2-bromobenzoyl chloride can be used directly in downstream Schotten-Baumann reactions or amide couplings without further purification[1].
Troubleshooting & Optimization
-
Issue: Low Yield or Unreacted Acid.
-
Cause: Moisture in the reaction vessel or wet 2-bromobenzoic acid. Acyl chlorides readily hydrolyze back to the starting acid upon exposure to water[1].
-
Solution: Ensure the intermediate acid from Protocol A is dried in a vacuum oven at 50 °C for at least 12 hours. Use strictly anhydrous solvents.
-
-
Issue: Dark Coloration of the Product.
-
Cause: Thermal degradation or excessive DMF usage.
-
Solution: Strictly control the DMF to 0.05 eq or less. If using the
method instead of oxalyl chloride, avoid exceeding 55 °C[4].
-
References
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- Problem 49 Benzoyl chloride is prepared fro... [FREE SOLUTION] - Vaia. Vaia.
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- Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians. askIITians.
- Chapter 4: New phosphacyclic diphosphines for rhodium-catalyzed hydroformylation - UvA-DARE (Digital Academic Repository). UvA-DARE.
- Stereoselective Heterocycle Synthesis via Alkene Difunctionalization: Bulky Phosphine Ligands Enable Pd-Catalyzed Arylhalogenation... - Thesis Template. Scholaris.
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Application Note: 2-Bromobenzoate as a Privileged Scaffold in the Synthesis of Bioactive Heterocycles
Introduction & Mechanistic Rationale
In modern medicinal chemistry, the rapid assembly of complex, bioactive heterocycles relies heavily on bifunctional building blocks. 2-Bromobenzoic acid and its ester derivatives (e.g., methyl or ethyl 2-bromobenzoate) serve as highly versatile precursors [1].
The synthetic power of 2-bromobenzoate lies in its ortho-disubstituted architecture, which juxtaposes two orthogonal reactive centers:
-
The Electrophilic Aryl Bromide: Highly susceptible to oxidative addition by transition metals (Pd, Cu), enabling intermolecular C–N or C–C bond formation (e.g., Buchwald-Hartwig, Ullmann, or Suzuki-Miyaura cross-couplings).
-
The Nucleophile-Receptive Carbonyl: The adjacent carboxylic acid or ester acts as an intramolecular trap. Once the ortho-substituent is installed, nucleophilic attack on the carbonyl carbon thermodynamically drives ring closure, forming stable 6-membered lactam or azine rings [2].
This guide details the causality behind these cascade reactions and provides self-validating protocols for synthesizing two major classes of heterocycles: Quinazolinones and 3,4-Dihydroisoquinolin-1(2H)-ones .
Synthesis of Quinazolinones via Cu-Catalyzed Cascade Reactions
Quinazolinones are privileged pharmacophores exhibiting broad-spectrum biological activities, including anticancer, antiviral, and anti-mycobacterial properties [2]. The synthesis of these cores from 2-bromobenzoic acid typically involves a copper-mediated Ullmann-type C–N coupling followed by intramolecular condensation.
Mechanistic Pathway
Mechanistic pathway of Cu-catalyzed quinazolinone synthesis from 2-bromobenzoate.
Experimental Causality & Data
Recent advancements utilize cost-effective nitrogen sources like aqueous ammonia alongside aldehydes, or direct coupling with amidines.
-
The Role of Oxygen: In methods utilizing simple copper oxides (CuO) and ammonia, an oxygen atmosphere is strictly required to regenerate the active Cu species and drive the oxidative amination of the aldehyde intermediate [2].
-
Catalyst Support: Utilizing a Chitosan-supported CuI (CS@CuI) catalyst significantly enhances turnover rates and allows for milder conditions when coupling 2-halobenzoic acids directly with amidines [3].
Table 1: Reactivity Comparison in Cu-Catalyzed Quinazolinone Synthesis [3][2]
| Halobenzoic Acid | Coupling Partner | Catalyst System | Atmosphere | Yield / Observation |
|---|---|---|---|---|
| 2-Iodobenzoic acid | Phenyl Amidine | CS@CuI | Argon | 90–96% |
| 2-Bromobenzoic acid | Phenyl Amidine | CS@CuI | Argon | 57–73% |
| 2-Bromobenzoic acid | Benzaldehyde + NH₃ | CuO / NMP | Argon (80 °C) | No reaction |
| 2-Bromobenzoic acid | Benzaldehyde + NH₃ | CuO / NMP | O₂ (80 °C) | Product Formed |
Modular Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones
N-Substituted 3,4-dihydroisoquinolin-1(2H)-ones are critical building blocks for CNS-active compounds. A highly efficient three-step method transforms ethyl 2-bromobenzoate into these bicyclic systems via a Pd-catalyzed cross-coupling/cyclization sequence [1].
Workflow & Causality
Three-step modular workflow for synthesizing N-substituted isoquinolinones.
Why Potassium Alkyltrifluoroborates? In Step 1, potassium {2-[(tert-butoxycarbonyl)amino]ethyl}trifluoroborate is used instead of a standard boronic acid. Trifluoroborate salts are air-stable, highly crystalline, and resist protodeboronation. They provide a slow, controlled release of the active boron species into the catalytic cycle, preventing homocoupling side reactions and ensuring high yields of the acyclic intermediate [4].
Table 2: Substrate Scope Trends for Isoquinolinone Synthesis [4]
| Substrate Type | Halide Precursor | Key Intermediate Formed | Cyclization Yield Trend |
|---|---|---|---|
| Aryl | Ethyl 2-bromobenzoate | 3-[(N-Boc-2-carboxyethyl)phenyl]ethylamine | Superior (>80%) |
| Heteroaryl | 2-bromo-1-carboxyethyl heterocycle | Heteroaryl-ethylamine analogue | Moderate to Good (50-75%) |
Self-Validating Experimental Protocols
Protocol A: Copper-Mediated One-Pot Synthesis of Quinazolinones
Objective: Synthesize 2-aryl quinazolinones via oxidative coupling.
-
Reaction Setup: To a flame-dried Schlenk tube, add 2-bromobenzoic acid (1.0 equiv), the corresponding benzaldehyde derivative (1.2 equiv), and CuO catalyst (10 mol%).
-
Solvent & Reagent Addition: Add N-Methyl-2-pyrrolidone (NMP) (0.2 M) followed by aqueous ammonia (28%, 3.0 equiv).
-
Causality Note: Ammonia serves a dual purpose as both the nucleophilic nitrogen source and a transient ligand for the copper catalyst.
-
-
Atmospheric Control: Purge the vessel with O₂ gas for 5 minutes, then seal under an O₂ balloon.
-
Causality Note: O₂ is the terminal oxidant required to convert the intermediate aminal to the fully aromatic quinazolinone core [2].
-
-
Heating: Stir the mixture at 80 °C for 24 hours.
-
In-Process QC: Sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via TLC (Hexanes:EtOAc 7:3). Proceed to workup only when the 2-bromobenzoic acid spot is completely consumed.
-
Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Pd-Catalyzed Cross-Coupling for Isoquinolinone Precursors
Objective: Synthesize the acyclic ethylamine intermediate from ethyl 2-bromobenzoate.
-
Reagent Loading: In a dry reaction vial, combine ethyl 2-bromobenzoate (1.0 equiv), potassium {2-[(tert-butoxycarbonyl)amino]ethyl}trifluoroborate (1.1 equiv), Pd(OAc)₂ (5 mol%), RuPhos ligand (10 mol%), and Cs₂CO₃ (3.0 equiv).
-
Degassing (Critical Step): Add a degassed mixture of Toluene/H₂O (10:1, 0.15 M). Sparge the resulting suspension with Argon for 15 minutes.
-
Causality Note: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich RuPhos ligand and the active Pd(0) species, which would prematurely terminate the catalytic cycle.
-
-
Coupling: Seal the vial and heat at 95 °C for 16 hours.
-
In-Process QC: Analyze an aliquot via LC-MS. The presence of the target mass [M+H]+ corresponding to the acyclic 3-[(N-Boc-2-carboxyethyl)phenyl]ethylamine validates the success of the cross-coupling [1].
-
Subsequent Cyclization: Once validated, the intermediate is treated with a strong base (e.g., NaOtBu) to drive the intramolecular ring closure, ejecting ethanol to form the lactam ring.
References
- Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents RSC Advances URL: ...
- Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones Beilstein Journal of Organic Chemistry URL: ...
- A Three-Step Method for the Preparation of N-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones and Heteroaryl-Fused 3,4-Dihydropyridin-2(1H)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08644D [pubs.rsc.org]
- 3. BJOC - Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones [beilstein-journals.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Advanced Solid-Phase Synthesis Protocols: Utilizing 2-Bromobenzoic Acid for the Traceless Generation of Heterocycles and Cross-Coupled Scaffolds
Executive Summary
In modern drug discovery, Solid-Phase Organic Synthesis (SPOS) remains a cornerstone for the rapid generation of high-purity compound libraries. 2-Bromobenzoic acid serves as an exceptionally versatile bifunctional building block in this domain. Its carboxylic acid moiety allows for robust anchoring to amine- or hydroxyl-functionalized resins, while the ortho-bromo substituent acts as a prime handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) and subsequent cyclization.
This application note provides detailed, self-validating protocols for utilizing 2-bromobenzoic acid on solid support, culminating in the traceless synthesis of complex heterocycles such as isocoumarins and quinazolinones.
Mechanistic Rationale: The Bifunctional Power of 2-Bromobenzoic Acid
The strategic advantage of 2-bromobenzoic acid lies in its orthogonal reactivity. When coupled to a solid support (such as a Rink Amide or Wang resin), the resulting resin-bound 2-bromobenzamide or 2-bromobenzoate is highly stable under standard deprotection conditions.
The ortho-halogen is then uniquely positioned to undergo . By carefully selecting the catalytic system, researchers can append diverse aryl, vinyl, or alkynyl groups. Furthermore, the proximity of the newly installed group to the carbonyl center enables intramolecular nucleophilic attacks. This allows for traceless cleavage —a process where the chemical cyclization event simultaneously severs the linker to the resin. Because unreacted starting materials cannot cyclize, they remain bound to the resin, ensuring that only the highly pure target heterocycle is released into the solution phase[1].
Experimental Workflows & Visualizations
Fig 1: Solid-phase synthetic workflow utilizing 2-bromobenzoic acid as a bifunctional scaffold.
Protocol I: Resin Loading & Amide Bond Formation
This protocol details the attachment of 2-bromobenzoic acid to a Rink Amide resin, establishing the foundational scaffold for downstream diversification.
Materials:
-
Fmoc-Rink Amide Resin (Loading: 0.6 mmol/g)
-
2-Bromobenzoic acid (3.0 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6.0 equivalents)
-
DMF and DCM (Anhydrous)
Step-by-Step Methodology:
-
Resin Swelling: Suspend 1.0 g of resin in DCM for 30 minutes, followed by DMF for 30 minutes. Filter.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Filter and repeat for 15 minutes. Wash thoroughly with DMF (5x) and DCM (5x).
-
Activation & Coupling: In a separate vial, dissolve 2-bromobenzoic acid and HATU in 8 mL of DMF. Add DIEA and stir for 2 minutes to pre-activate the carboxylic acid.
-
Reaction: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
-
Washing: Drain the reaction mixture. Wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry under a vacuum.
Expertise & Causality: The ortho-bromo substituent induces significant steric hindrance around the carboxylic acid. Standard coupling reagents like DIC/HOBt often result in incomplete reactions. HATU is explicitly chosen because it rapidly forms a highly reactive 7-azabenzotriazole active ester, driving the sterically hindered coupling to completion.
In-Process Validation (Self-Validating System): Perform a Kaiser (Ninhydrin) Test on a few resin beads. A yellow color indicates the complete absence of primary amines (successful coupling). A blue color indicates incomplete coupling, necessitating a secondary coupling cycle.
Protocol II: On-Resin Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Once the 2-bromobenzamide is immobilized, the resin undergoes a Suzuki-Miyaura cross-coupling to install an aryl group.
Step-by-Step Methodology:
-
Preparation: To 0.5 g of the modified resin (approx. 0.3 mmol), add arylboronic acid (1.5 mmol, 5.0 eq) and Cs₂CO₃ (1.5 mmol, 5.0 eq).
-
Degassing: Suspend the mixture in 5 mL of a 1,4-Dioxane/H₂O (4:1) solvent system. Bubble dry argon or nitrogen through the suspension for 15 minutes.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.03 mmol, 0.1 eq) under an inert atmosphere.
-
Reaction: Heat the sealed vessel to 90 °C with gentle orbital shaking for 12 hours (or utilize microwave irradiation at 120 °C for 20 minutes).
-
Cleanup: Wash the resin sequentially with Dioxane, DMF, H₂O, DMF, DCM, and Methanol to remove precipitated palladium black and inorganic salts.
Expertise & Causality: Degassing the solvent is critical; dissolved oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) and promote the oxidative homocoupling of the boronic acid. Cs₂CO₃ is selected as the base because it is highly soluble in aqueous dioxane and facilitates the transmetalation step without being harsh enough to cause premature hydrolytic cleavage of the resin linker.
Quantitative Data: Optimization of Suzuki Coupling on Solid Support
| Solvent System | Base | Catalyst | Temperature | Time | Yield (%) | Purity (LC-MS) |
| DMF | K₂CO₃ | Pd(PPh₃)₄ | 80 °C | 12 h | 45 | 70% |
| 1,4-Dioxane/H₂O (4:1) | Cs₂CO₃ | Pd(PPh₃)₄ | 90 °C | 12 h | 88 | 90% |
| 1,4-Dioxane/H₂O (4:1) | Cs₂CO₃ | Pd(dppf)Cl₂ | 90 °C | 12 h | 92 | 94% |
| 1,4-Dioxane (Microwave) | Cs₂CO₃ | Pd(dppf)Cl₂ | 120 °C | 20 min | 95 | >98% |
In-Process Validation: Execute a Mini-Cleavage . Transfer 5 mg of the washed resin to a microcentrifuge tube. Treat with 100 µL of 50% TFA in DCM for 30 minutes. Evaporate the solvent, reconstitute in acetonitrile, and analyze via LC-MS. The disappearance of the characteristic 1:1 bromine isotope pattern (M, M+2) confirms successful cross-coupling.
Protocol III: Traceless Halocyclization to Isocoumarins
This protocol highlights the synthesis of 4-haloisocoumarins via electrophile-induced cyclization. This follows an initial Sonogashira coupling of the 2-bromobenzoate resin with a terminal alkyne[1].
Fig 2: Mechanism of electrophile-induced traceless halocyclization yielding 4-haloisocoumarins.
Step-by-Step Methodology:
-
Preparation: Transfer 0.2 g of the 2-(alk-1-ynyl)benzoate-functionalized Wang resin into a fritted syringe reactor.
-
Electrophile Addition: Swell the resin in anhydrous DCM (3 mL). Add a solution of Iodine monochloride (ICl) (3.0 eq) in DCM dropwise.
-
Cyclization: Agitate the mixture at room temperature for 4 hours protected from light.
-
Collection (Traceless Release): Drain the liquid phase (which now contains the cleaved product) into a collection vial. Wash the remaining resin with DCM (3 x 2 mL) and combine the filtrates.
-
Quenching: Wash the combined organic filtrates with saturated aqueous Na₂S₂O₃ to quench excess iodine, dry over Na₂SO₄, and concentrate in vacuo.
Expertise & Causality: The addition of the electrophile (I⁺) activates the alkyne. The adjacent ester carbonyl oxygen acts as an internal nucleophile, attacking the activated alkyne. This intramolecular cyclization simultaneously breaks the ester bond to the solid support, releasing the final 4-haloisocoumarin into solution[2]. This pseudo-dilution effect on the resin prevents intermolecular side reactions and ensures high regioselectivity.
In-Process Validation: This protocol is an inherent self-validating system. Because cleavage only occurs if the cyclization is successful, unreacted starting materials remain covalently bound to the resin[3]. Direct LC-MS analysis of the crude filtrate will yield the target compound in >90% purity without the need for preparative HPLC. Similar cyclization principles apply to the copper-catalyzed synthesis of quinazolinones from functionalized benzamides.
References
-
Peuchmaur, M., Lisowski, V., Gandreuil, C., Maillard, L. T., Martinez, J., & Hernandez, J.-F. (2009). "Solid-Phase Synthesis of Isocoumarins: A Traceless Halocyclization Approach." The Journal of Organic Chemistry, 74(11), 4158-4165.[Link]
-
Testero, S. A., & Mata, E. G. (2008). "Prospect of metal-catalyzed C-C forming cross-coupling reactions in modern solid-phase organic synthesis." Journal of Combinatorial Chemistry, 10(4), 487-497.[Link]
-
Bao, et al. (2020). "Recent advances in copper-catalyzed synthesis of quinazolinones." Chimica Oggi - Chemistry Today, 38(3). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Bromobenzoate Stability and Decarboxylation Prevention
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-bromobenzoate and its derivatives. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing unwanted decarboxylation during heating. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your synthetic pathways.
Troubleshooting Guide: Addressing Decarboxylation in Real-Time
This section is designed to help you diagnose and solve specific issues related to the decarboxylation of 2-bromobenzoate during your experiments.
Q1: I'm observing a significant amount of bromobenzene byproduct in my reaction mixture. What's causing this, and how can I stop it?
A1: The formation of bromobenzene is a classic indicator of decarboxylation, a chemical reaction where the carboxyl group (-COOH) is lost as carbon dioxide (CO₂). For 2-bromobenzoic acid, this process is often triggered by heat, particularly under harsh reaction conditions.[1] The presence of the ortho-bromo substituent can influence the electronic properties of the aromatic ring, making the carboxyl group more susceptible to removal at elevated temperatures.[1]
Root Cause Analysis & Solutions:
-
High Reaction Temperature: Many cross-coupling reactions, such as the Ullmann condensation, traditionally require high temperatures (often exceeding 150-200 °C), which significantly promotes decarboxylation.[2]
-
Solution: Your primary goal should be to lower the reaction temperature. Explore modern catalytic systems that operate under milder conditions. For instance, in Suzuki couplings, the use of highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can facilitate the reaction at lower temperatures, thereby minimizing decarboxylation.[3]
-
-
Prolonged Reaction Times: The longer your starting material is exposed to high temperatures, the greater the extent of decarboxylation will be.
-
Inappropriate Base or Solvent: The choice of base and solvent can play a pivotal role in promoting or inhibiting decarboxylation.
-
Solution: Opt for weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) over strong bases like sodium hydroxide or alkoxides.[1][3] Use anhydrous, aprotic polar solvents such as DMF, Dioxane, THF, or Toluene.[3][4] Protic solvents, like alcohols, should be avoided as they can facilitate protonation steps that may lead to side reactions.[3]
-
Q2: My Suzuki coupling reaction with 2-bromobenzoate is sluggish, and forcing the conditions with more heat is only leading to more decarboxylated byproduct. What are my options?
A2: This is a common dilemma where the desired reaction and the undesired side reaction are both accelerated by heat. The key is to enhance the rate of the desired Suzuki coupling so that it outpaces the rate of decarboxylation.
Strategies for Optimization:
| Strategy | Rationale | Recommended Actions |
| Catalyst & Ligand Selection | The steric hindrance from the ortho-carboxylate group can slow down the oxidative addition step in the catalytic cycle.[3] Bulky, electron-rich ligands accelerate this step and stabilize the catalyst.[3] | Switch to a modern palladium catalyst system. Consider using ligands like SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands are also highly effective.[3] |
| Base Selection | The base is crucial for the transmetalation step of the Suzuki reaction.[5][6] A carefully chosen base can facilitate the coupling without promoting decarboxylation. | Screen different bases such as K₃PO₄, Cs₂CO₃, or KF under anhydrous conditions.[1][3] These are often more effective and less harsh than hydroxides. |
| Solvent Choice | Anhydrous, aprotic solvents are generally preferred for Suzuki reactions to avoid side reactions like protodehalogenation and to ensure the stability of the reagents.[3] | Use solvents like dioxane, THF, or toluene. Ensure they are thoroughly dried before use.[3] |
| Protecting Group Strategy | If optimizing the coupling conditions is insufficient, protecting the carboxylic acid as an ester can be a robust solution. | Convert the 2-bromobenzoic acid to its methyl or ethyl ester prior to the coupling reaction. The ester group is generally more stable to the reaction conditions. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. |
Frequently Asked Questions (FAQs)
Q1: At what temperature does 2-bromobenzoate start to decarboxylate?
A1: There isn't a single, fixed temperature for the onset of decarboxylation. It is highly dependent on the reaction conditions, including the solvent, the presence of acids or bases, and catalysts.[7] Generally, for aromatic carboxylic acids, significant decarboxylation requires elevated temperatures, often above 120-130 °C, but this can be lower in the presence of certain catalysts or harsh conditions. For instance, Ullmann-type reactions, which traditionally use copper catalysts, often require temperatures in excess of 200 °C, creating conditions ripe for decarboxylation.[2]
Q2: How can I detect and quantify the amount of decarboxylation?
A2: You can detect the presence of the decarboxylated byproduct, bromobenzene, using several analytical techniques:[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile byproducts like bromobenzene.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the disappearance of your starting material and the appearance of both the desired product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of bromobenzene in your crude reaction mixture.
By comparing the analytical data of your reaction mixture to a standard sample of bromobenzene, you can confirm its presence and quantify the extent of this side reaction.[1]
Q3: Is it possible to completely avoid decarboxylation?
A3: While complete avoidance can be challenging, especially under thermally demanding conditions, decarboxylation can be significantly minimized to a negligible level.[1] The key is a multi-faceted approach:
-
Use the Mildest Possible Conditions: Employ modern, highly active catalysts that allow for lower reaction temperatures and shorter reaction times.[1]
-
Careful Reagent Selection: Choose your base and solvent system judiciously to create an environment that favors the desired reaction over decarboxylation.[1][3]
-
Protecting Group Strategy: When necessary, protect the carboxylic acid functionality as an ester or another stable derivative.
Q4: I am performing an Ullmann condensation with 2-bromobenzoic acid. Are there specific considerations for this reaction?
A4: Yes, the Ullmann reaction is notorious for requiring high temperatures, which makes decarboxylation a significant concern.[2]
-
Modern Ligands: Traditional Ullmann reactions used stoichiometric amounts of copper powder at very high temperatures.[2] Modern protocols often use soluble copper(I) salts (like CuI) with accelerating ligands such as diamines or phenanthrolines.[8][9] These ligand-accelerated systems can often proceed at lower temperatures (e.g., 100-130 °C), thereby reducing the risk of decarboxylation.
-
Solvent and Base: High-boiling polar aprotic solvents like DMF or NMP are common, but be mindful of their potential to contribute to side reactions at high temperatures.[2][4] As with other couplings, bases like K₂CO₃ are often employed.[4]
Visualizing the Problem: Decarboxylation Pathway and Prevention Workflow
To better understand the chemical processes and the decision-making required, the following diagrams have been generated.
Caption: The thermal decarboxylation pathway of the 2-bromobenzoate anion.
Caption: A logical workflow for troubleshooting and preventing decarboxylation.
Experimental Protocol: Suzuki Coupling of 2-Bromobenzoic Acid with Phenylboronic Acid under Decarboxylation-Minimizing Conditions
This protocol outlines a method designed to favor the desired cross-coupling reaction while minimizing the risk of decarboxylation.
Materials:
-
2-Bromobenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, pre-mix Palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous 1,4-dioxane. Stir for 10 minutes until the catalyst solution is homogeneous.
-
Reaction Initiation: Add 8 mL of anhydrous 1,4-dioxane to the main reaction flask containing the solids. Then, using a syringe, transfer the pre-mixed catalyst solution to the reaction flask.
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every hour.
-
Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl-2-carboxylic acid.
References
- Hansen, E. C., Li, C., Yang, S., Pedro, D., & Weix, D. J. (2017). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. The Journal of Organic Chemistry, 82(13), 7085–7092.
-
Goossen, L. J., Rodriguez, N., & Lauth, J. (2012). Lifting the restriction: A combination of a CuI/Me4phen decarboxylation catalyst and a 2/XPhos cross-coupling catalyst enables the synthesis of biaryls from inexpensive aryl chlorides and potassium benzoates regardless of their substitution pattern. Angewandte Chemie International Edition, 51(45), 11193-11196.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131-146.
-
The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
- Twibanire, J. D., & Grindley, T. B. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(4), 2997–3003.
- Wang, Z., & Bi, S. (2019). Mechanisms of decarboxylation of ortho-substituted benzoic acids. Computational and Theoretical Chemistry, 1152, 1-8.
- Twibanire, J. D., & Grindley, T. B. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(4), 2997–3003.
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
- Noble, A., & MacMillan, D. W. C. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science, 9(15), 3747–3751.
-
Labphoto. (2017, June 4). Ullmann reaction of a 2-bromobenzoic acid with glycine [Video]. YouTube. Retrieved from [Link]
- Li, Z., & Watson, D. A. (2019). Development of an Improved System for the Carboxylation of Aryl Halides through Mechanistic Studies.
- Zhang, W., & MacMillan, D. W. C. (2017). Decarboxylative Hydroxylation of Benzoic Acids.
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
- Serio, M. A., Kroo, E., & Bassilakis, R. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 643–652.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]
-
LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lneya.com [lneya.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting 2-Bromobenzoate Solubility in Aqueous Media
Welcome to the Technical Support Center. As drug development and organic synthesis increasingly rely on halogenated aromatics, handling the erratic aqueous solubility of 2-bromobenzoic acid (2-BBA) and its conjugate base, 2-bromobenzoate, has become a common challenge.
This guide is designed by application scientists to move beyond basic troubleshooting. We provide the thermodynamic causality behind precipitation events, field-proven FAQs, and self-validating protocols to ensure your experimental workflows remain robust and reproducible.
Quantitative Physicochemical Data
To manipulate solubility, we must first understand the thermodynamic boundaries of the molecule. The tables below summarize the critical quantitative parameters and comparative enhancement strategies for 2-BBA.
Table 1: Physicochemical Properties of 2-Bromobenzoic Acid
| Property | Value | Reference |
| Molecular Weight | 201.02 g/mol | |
| pKa (at 25 °C) | 2.84 | [1] |
| Aqueous Solubility (20 °C) | ~1.8 g/L (1.8 mg/mL) | [2] |
| Ethanol Solubility | 100 mg/mL | |
| Methanol Solubility | 50 mg/mL |
Table 2: Solubilization Strategies Comparison
| Strategy | Thermodynamic Mechanism | Best Application | Max Concentration Potential |
| pH Adjustment (pH > 4.8) | Ion-dipole hydration via deprotonation | High-concentration stock solutions | > 50 mg/mL |
| Co-solvency (10% Ethanol) | Reduction of bulk dielectric constant | Assays tolerant to organic solvents | ~ 10 - 15 mg/mL |
| Hydrotropy (Sodium Salicylate) | Transient non-covalent complexation | Low-pH biological assays | ~ 20 - 30 mg/mL |
| Cyclodextrin Complexation | Host-guest inclusion of the aromatic ring | In vivo formulations | ~ 15 - 25 mg/mL |
Troubleshooting FAQs
Q1: I prepared a 10 mg/mL solution of 2-bromobenzoic acid in deionized water, but it formed a cloudy suspension. Why? A1: The intrinsic aqueous solubility of unionized 2-bromobenzoic acid is highly restricted (only ~1.8 mg/mL at 20 °C)[2]. At 10 mg/mL, you have exceeded its saturation limit by over 5-fold. The hydrophobic bromo-phenyl ring and strong intermolecular hydrogen bonding within its crystal lattice actively resist aqueous solvation. To achieve 10 mg/mL, you must shift the equilibrium toward the highly soluble 2-bromobenzoate anion by increasing the pH.
Q2: I adjusted the pH of my suspension to 3.0, but I still observe precipitation. What is the optimal pH? A2: The pKa of 2-bromobenzoic acid is 2.84[1]. According to the Henderson-Hasselbalch equation, at pH 3.0, nearly 40% of the compound remains in its poorly soluble unionized acid form. To ensure complete dissolution (>99% ionized), the pH of the aqueous medium must be adjusted to at least 2 units above the pKa (i.e., pH ≥ 4.84).
Q3: Why does my 2-bromobenzoate immediately precipitate when added to a physiological buffer (pH 7.4) from a DMSO stock? A3: This is a classic case of solvent-shift precipitation. While 2-bromobenzoic acid is highly soluble in organic solvents, spiking a concentrated DMSO stock directly into an aqueous buffer causes a rapid drop in the local dielectric constant. Even though the bulk pH (7.4) is thermodynamically favorable for the ionized state, the kinetic rate of precipitation outpaces the rate of deprotonation and solvation. Solution: Pre-ionize the compound by preparing your primary stock in a mild alkaline aqueous base rather than DMSO.
Q4: My enzymatic assay requires a strict pH of 3.5, where 2-bromobenzoate precipitates. How can I maintain solubility without altering the pH? A4: At pH 3.5, you cannot rely on ionization. Instead, you must manipulate the solvent environment. We recommend using a hydrotrope such as sodium salicylate. Hydrotropes self-assemble above a Minimum Hydrotrope Concentration (MHC) to form organized assemblies that shield the hydrophobic regions of benzoic acid derivatives, enhancing solubility by up to 20-fold without altering the bulk pH[3]. Alternatively, complexation with excipients like sulfobutylether β-cyclodextrin can encapsulate the hydrophobic moiety[4].
Mechanistic Workflows
The following diagrams illustrate the logical pathways for resolving solubility issues based on the physicochemical constraints of 2-bromobenzoate.
Mechanistic pathway of pH-driven speciation and solubility enhancement for 2-bromobenzoic acid.
Troubleshooting strategies and their thermodynamic mechanisms for resolving precipitation.
Validated Experimental Protocols
Do not rely on visual inspection alone to confirm solubility. The following protocols include built-in self-validating steps to ensure your compound is truly dissolved and not merely suspended as micro-crystals.
Protocol A: pH-Driven Salt Formation (Target: 20 mg/mL Aqueous Stock)
Causality: Deprotonating the carboxylic acid generates a charged species. The resulting ion-dipole interaction with water vastly exceeds the crystal lattice enthalpy, driving the compound into solution.
Step-by-Step Methodology:
-
Weigh exactly 200 mg of 2-bromobenzoic acid powder into a 15 mL glass vial.
-
Suspend the powder in 8 mL of deionized water. (The suspension will be highly opaque).
-
Insert a calibrated pH probe and a magnetic stir bar. Begin stirring at 400 RPM.
-
Titrate dropwise with 1.0 M NaOH. As the pH crosses 4.5, the suspension will rapidly begin to clear.
-
Carefully adjust the final pH to 5.0 – 5.5 to ensure >99% ionization.
-
QS (quantum satis) to a final volume of 10.0 mL with deionized water.
Self-Validating System: Draw the final solution into a syringe and pass it through a 0.22 µm PTFE syringe filter. A successfully solubilized preparation will pass through with minimal back-pressure. If the filter clogs, incomplete ionization has occurred. Measure the UV absorbance (λmax ~275 nm) of the filtrate and compare it against a standard curve prepared in 100% ethanol to verify that the final aqueous concentration is exactly 20 mg/mL.
Protocol B: Hydrotropic Solubilization at Low pH (Target: 10 mg/mL at pH 3.5)
Causality: When pH adjustment is impossible, hydrotropes like sodium salicylate can be used. Above their critical concentration, they form molecular aggregates that encapsulate the hydrophobic bromo-aromatic ring, increasing the mass transfer coefficient and forcing the compound into the aqueous phase[3].
Step-by-Step Methodology:
-
Prepare a 1.0 M solution of sodium salicylate in your target pH 3.5 buffer.
-
Add 100 mg of 2-bromobenzoic acid to 10 mL of the hydrotropic buffer.
-
Sonicate the mixture for 15 minutes at 30 °C. The thermal energy overcomes the initial lattice enthalpy, while the hydrotrope stabilizes the freed molecules in the aqueous network.
-
Allow the solution to cool gradually to room temperature.
Self-Validating System: Transfer 1 mL of the cooled sample to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube against a dark background. The total absence of a white pellet confirms that the hydrotrope has successfully shielded the solute and maintained a true thermodynamic solution.
References
- Labogens. "2-bromobenzoic acid - Chemical Catagories - Labogens".
- LookChem. "2-Bromobenzoic acid|88-65-3".
- Sigma-Aldrich. "2-Bromobenzoic acid 97 88-65-3".
- ICM.edu.pl (Journal of Zhejiang University). "Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy".
- Google Patents. "US20040175435A1 - Preserved cyclodextrin-containing compositions".
Sources
Mechanistic Context: Why 2-Bromobenzoates Deactivate Catalysts
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously challenging substrates in drug development: 2-bromobenzoates .
Optimizing catalyst loading for ortho-substituted aryl halides is rarely a simple matter of adjusting stoichiometry. The ortho-carboxylate group introduces severe steric hindrance and acts as a competing chelating ligand, fundamentally altering the kinetics of the catalytic cycle. This guide bypasses generic advice to focus on the mechanistic causality behind reaction failures, providing you with self-validating protocols to achieve high turnover numbers (TON) at minimal catalyst loadings.
Before adjusting your catalyst loading, you must understand the competing pathways at the palladium center. When Pd(0) undergoes oxidative addition into the C–Br bond of a 2-bromobenzoate, the resulting Pd(II) intermediate is highly susceptible to forming an off-cycle dormant species. The oxygen atoms of the carboxylate group can coordinate to the palladium center in a
If transmetalation is stalled, the dormant complex eventually sheds its phosphine ligands and agglomerates into inactive palladium black[2].
Catalytic cycle and deactivation pathway for 2-bromobenzoate cross-coupling.
Troubleshooting Guides & FAQs
Q1: My Suzuki-Miyaura coupling with 2-bromobenzoate stalls at 50% conversion, and the solution turns black. Should I increase the catalyst loading from 5 mol% to 10 mol%? A: No. Increasing the catalyst loading will only generate more palladium black and complicate your downstream purification. The formation of a black precipitate is a definitive visual indicator of catalyst decomposition into an inactive, agglomerated form of palladium metal[2]. This deactivation is driven by the displacement of the phosphine ligand by the ortho-carboxylate group, forming a catalytically dormant complex[3]. Causality & Solution: To prevent this, you must increase the steric bulk and electron density of your ligand, not the quantity of your metal. Switch to bulky dialkylbiaryl monophosphine ligands (e.g., SPhos or XPhos). Their sheer size prevents the formation of the dormant bidentate complex, and their electron-rich nature accelerates the rate-limiting transmetalation step[4].
Q2: I need to reduce my catalyst loading to <1 mol% for a scale-up campaign, but my yields drop precipitously. How can I maintain reactivity at low loadings? A: At loadings below 1 mol%, the efficiency of pre-catalyst activation becomes the bottleneck. Standard pre-catalysts like Pd(OAc)₂ require in situ reduction to Pd(0), which is often inefficient and consumes equivalents of your valuable phosphine ligand[2]. Causality & Solution: To achieve low catalyst loadings, you must use a pre-catalyst that quantitatively generates the active monoligated Pd(0) species. Palladacycle pre-catalysts (such as Buchwald precatalysts or specific palladacycles like Cat. II) are highly recommended. They are air-stable and can operate efficiently at loadings as low as 1 mol% in aqueous/alcoholic solvent mixtures[5].
Q3: I am observing high levels of protodeboronation of my arylboronic acid instead of the desired cross-coupled product. How do I fix this? A: Protodeboronation is a competing degradation pathway that occurs when the transmetalation step is slower than the hydrolysis of the boronic acid under basic conditions. Because 2-bromobenzoates are sterically hindered, transmetalation is inherently sluggish. Causality & Solution: You must manipulate the steady-state kinetics. Implement a slow-addition protocol for the boronic acid using a syringe pump. This keeps the concentration of the unreacted boronic acid low, favoring the productive cross-coupling pathway over base-mediated degradation[6]. Alternatively, switch to more stable boron species, such as MIDA boronates, which slowly release the active boronic acid in situ[5].
Diagnostic Workflow
Diagnostic decision tree for troubleshooting low-yield palladium couplings.
Quantitative Data: Catalyst Systems & Loading Benchmarks
To streamline your optimization, compare your current conditions against these field-validated benchmarks for 2-bromobenzoate cross-couplings.
| Catalyst / Pre-catalyst | Ligand System | Typical Loading | Base & Solvent System | Key Mechanistic Advantage |
| PdCl₂(cod) | SPhos or RuPhos | 5.0 mol% | K₃PO₄ in t-BuOH/H₂O (1:1) | Bulky ligands prevent ortho-carboxylate chelation; ideal for highly hindered substrates[4]. |
| Palladacycle (Cat. II) | None (Internal) | 1.0 mol% | K₃PO₄ in EtOH/H₂O | Quantitative Pd(0) generation allows for low loading; excellent for MIDA boronates[5]. |
| PEPPSI-IPr | NHC (Internal) | 5.0 mol% | K₂CO₃ in Anisole | Strong |
Standard Operating Procedure (SOP): Systematic Catalyst Loading Optimization
This protocol is designed as a self-validating system . By utilizing an internal standard and kinetic sampling, you will definitively prove whether a drop in yield at lower catalyst loadings is due to catalyst death (stalling) or simply a slower reaction rate.
Objective: Safely reduce catalyst loading from 5 mol% to
Step 1: Baseline Establishment & Degassing
-
Charge a Schlenk flask with 2-bromobenzoate (1.0 equiv), arylboronic acid (1.2 equiv), and an internal standard (e.g., dodecane, 0.5 equiv).
-
Add the optimized base (e.g., K₃PO₄, 2.0 equiv).
-
Critical Causality Step: Subject the dry solids to 3 cycles of vacuum/argon backfilling. Oxygen rapidly oxidizes electron-rich phosphines and active Pd(0)[2].
-
Add the solvent (e.g., t-BuOH/H₂O) that has been sparged with argon for 30 minutes.
Step 2: Loading Titration Array Set up four parallel reactions utilizing a highly active pre-catalyst (e.g., a Buchwald Palladacycle) at the following loadings: 5.0 mol%, 2.5 mol%, 1.0 mol%, and 0.5 mol% .
Step 3: Kinetic Profiling (The Self-Validation Step)
-
Heat the array to the target temperature (e.g., 80 °C).
-
Withdraw 50 µL aliquots at
. Quench with EtOAc/H₂O and analyze the organic layer via GC-FID or UPLC. -
Data Interpretation:
References
- Benchchem - Palladium catalyst issues in cross-coupling reactions
- Organic Letters (ACS)
- DSpace@MIT - Development of Deactivation-Resistant Catalysts for Pd-C
- J. Braz. Chem. Soc. (SciELO)
- RSC Advances - Palladacycle-catalyzed Suzuki-Miyaura reaction of various N-methyliminodiacetic acid (MIDA)
- NIH / HHS Public Access - Pd(II)
Sources
Technical Support Center: Strategies for Removing Unreacted 2-Bromobenzoate
Welcome to the technical support center dedicated to addressing a common challenge in organic synthesis: the removal of unreacted 2-bromobenzoic acid (or its deprotonated form, 2-bromobenzoate) from reaction mixtures. This guide provides field-proven troubleshooting advice and in-depth answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to empower you with the knowledge to select and execute the most effective purification strategy for your specific application.
Troubleshooting Guide: Quick-Reference Solutions
Encountering persistent 2-bromobenzoate contamination can be a significant bottleneck. This table is designed for rapid problem-solving during your experimental workup.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Significant 2-bromobenzoate remains in the organic layer after a basic aqueous wash. | 1. Insufficient Base: The amount of base used was not enough to deprotonate all the 2-bromobenzoic acid. 2. Inefficient Mixing: Poor mixing between the organic and aqueous phases resulted in incomplete extraction.[1] 3. Incorrect pH: The pH of the aqueous layer was not high enough to effectively deprotonate the carboxylic acid (pKa of benzoic acid is ~4.2). | 1. Add More Base: Perform additional washes with the basic solution. After separation, test the pH of the aqueous layer to ensure it is basic. 2. Improve Agitation: Shake the separatory funnel vigorously for a longer duration, ensuring to vent frequently to release any pressure buildup (especially with bicarbonate bases which generate CO₂).[2] 3. Use a Stronger Base (with caution): If using a weak base like sodium bicarbonate, consider switching to a stronger base like sodium carbonate or dilute sodium hydroxide. Caution: Ensure your desired product is stable to stronger bases and not prone to hydrolysis.[3] |
| An emulsion has formed during the acid-base extraction. | 1. High Concentration of Reactants: The reaction mixture is too concentrated. 2. Vigorous Shaking: Overly aggressive shaking can lead to stable emulsions. 3. Similar Densities: The densities of the organic and aqueous layers are too close. | 1. Dilute: Add more of the organic solvent and/or water to dilute the mixture. 2. Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.[1] 3. Gentle Mixing: Instead of vigorous shaking, gently rock or swirl the separatory funnel.[4] 4. Filtration: Filter the emulsified layer through a pad of Celite or glass wool. |
| The desired product co-precipitates with 2-bromobenzoic acid upon acidification of the basic aqueous extract. | 1. Product has Acidic Properties: Your desired product may also be acidic and was extracted into the basic aqueous layer along with the 2-bromobenzoate. 2. Product is Insoluble in Acidic Water: The product may be a neutral compound that was physically carried over and is insoluble in the acidic aqueous conditions. | 1. Fractional Acidification: Slowly add acid to the basic extract. If the pKa values are sufficiently different, the 2-bromobenzoic acid may precipitate first. Monitor with pH paper and TLC. 2. Chromatography: If the pKa values are too similar, this approach is not viable. The best method is to isolate the mixed solids and separate them using flash column chromatography.[5] |
| Column chromatography provides poor separation between the product and 2-bromobenzoate. | 1. Inappropriate Solvent System: The polarity of the eluent is not optimized to resolve the two compounds.[5] 2. Column Overload: Too much crude material was loaded onto the column. | 1. Optimize Eluent with TLC: Systematically test different solvent systems using Thin-Layer Chromatography (TLC). Aim for a separation (ΔRf) of at least 0.2 between your product and the 2-bromobenzoate spot.[6] 2. Use a Smaller Load: Reduce the amount of crude material loaded relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Recrystallization fails to remove 2-bromobenzoate. | 1. Inappropriate Solvent: The chosen solvent does not have a significant solubility difference for the product and the impurity at high and low temperatures.[7] 2. Similar Solubility Profiles: The product and 2-bromobenzoate have very similar solubility characteristics in the chosen solvent. | 1. Screen Solvents: Test a variety of solvents or co-solvent systems (e.g., ethanol/water, hexane/ethyl acetate). An ideal solvent dissolves the product well when hot but poorly when cold.[8] 2. Perform an Acid-Base Wash First: Before attempting recrystallization, dissolve the crude solid in an organic solvent and perform a basic aqueous wash to remove the bulk of the acidic impurity. Then, proceed with recrystallization of the material recovered from the organic layer. |
Frequently Asked Questions (FAQs)
Q1: What is the primary principle behind removing 2-bromobenzoic acid from a reaction mixture?
The most effective removal strategies exploit the acidic nature of the carboxylic acid functional group on the 2-bromobenzoate molecule. By reacting this acidic group with a base, we can convert the neutral, organic-soluble molecule into an ionic salt.[9] This salt is highly soluble in water and insoluble in most common organic solvents.[3] This dramatic change in solubility is the cornerstone of its separation from neutral or basic organic products using a technique called acid-base extraction.[10]
Q2: Can you walk me through a standard acid-base extraction protocol for removing 2-bromobenzoate?
Certainly. Acid-base extraction is a powerful and often the first-choice technique for this separation.[11]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane, within a separatory funnel.[12]
-
First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base is often preferred initially to avoid potential hydrolysis of sensitive functional groups on your desired product.[13]
-
Mixing & Venting: Stopper the funnel and shake vigorously to ensure thorough mixing between the two layers. Crucially , invert the funnel and open the stopcock frequently to vent the carbon dioxide gas that is generated.[2]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer. The layer containing your organic solvent will depend on its density relative to water (e.g., dichloromethane is denser, while ethyl acetate is less dense).
-
Repeat Extraction: Perform a second wash with the basic solution to ensure complete removal of the 2-bromobenzoate.[5] Combine the aqueous layers.
-
Confirmation: Test the combined aqueous layers with pH paper to confirm they are basic.
-
Brine Wash: Wash the remaining organic layer with a saturated solution of sodium chloride (brine) to remove residual water.[14]
-
Drying & Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield your purified product.[1]
Below is a workflow diagram illustrating this fundamental process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. magritek.com [magritek.com]
- 10. fiveable.me [fiveable.me]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion Rates of ortho-Bromobenzoates
An in-depth technical guide for researchers, scientists, and drug development professionals, this document provides a comprehensive technical support center for troubleshooting low conversion rates of ortho-bromobenzoates in cross-coupling reactions.
Ortho-substituted aryl halides, such as ortho-bromobenzoates, are notoriously challenging substrates in cross-coupling reactions due to steric hindrance around the reaction center. This guide provides a structured approach to diagnosing and resolving common issues leading to low conversion rates, drawing from established literature and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: Why are my conversion rates for ortho-bromobenzoate Suzuki-Miyaura couplings consistently low?
Low conversion rates in Suzuki-Miyaura couplings involving ortho-bromobenzoates are frequently attributed to steric hindrance, which impedes the crucial transmetalation and reductive elimination steps of the catalytic cycle. The bulky ortho-ester group can prevent the boronic acid derivative from effectively approaching the palladium center, and can also hinder the final bond formation to release the product. Catalyst inhibition and competing side reactions like hydrodehalogenation are also common culprits.
Q2: What are the initial checks I should perform when a Buchwald-Hartwig amination of an ortho-bromobenzoate fails?
When encountering low yields in Buchwald-Hartwig aminations, the primary suspects are the quality of your reagents and the reaction setup. Ensure your solvent and amine are scrupulously dry, as water can hydrolyze the phosphine ligands and deactivate the palladium catalyst. The choice of base is also critical; weaker bases may not be effective in deprotonating the amine, while overly strong bases can lead to side reactions. Additionally, verify the integrity of your palladium precursor and ligand, as degradation can lead to inactive catalytic species.
Q3: Can the ester group on my ortho-bromobenzoate be participating in side reactions?
Yes, the ester moiety can be involved in undesirable side reactions. Under strongly basic conditions, hydrolysis of the ester to the corresponding carboxylate can occur, which may complicate the reaction and purification. Furthermore, the carboxylate can potentially coordinate to the metal center, altering the catalyst's reactivity and stability. Careful selection of the base and reaction temperature is crucial to minimize these pathways.
Troubleshooting Guide: A Step-by-Step Approach
This section provides a systematic workflow for identifying and resolving the root causes of low conversion rates.
Step 1: Reagent and Solvent Quality Assessment
The quality of your starting materials is paramount for a successful cross-coupling reaction.
Protocol: Reagent and Solvent Purity Check
-
Solvent Degassing: Ensure all solvents are thoroughly degassed to remove oxygen, which can oxidize phosphine ligands and the active Pd(0) catalyst. Common methods include sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or using the freeze-pump-thaw technique (at least three cycles).
-
Reagent Purity: Verify the purity of the ortho-bromobenzoate and the coupling partner (e.g., boronic acid, amine) by NMR or GC-MS. Impurities can poison the catalyst.
-
Base Integrity: Use a freshly opened or properly stored base. Carbonates and phosphates can be hygroscopic. If necessary, dry the base in an oven before use.
Step 2: Catalyst System Optimization
The choice of palladium precursor and ligand is the most critical factor for overcoming the steric challenge of ortho-bromobenzoates.
Ligand Selection:
Bulky, electron-rich phosphine ligands are generally required to promote the oxidative addition and reductive elimination steps. For sterically demanding substrates, specialized ligands often provide superior results.
Table 1: Recommended Ligands for ortho-Bromobenzoate Couplings
| Ligand | Coupling Reaction | Key Advantages | Reference |
| Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) | Suzuki, Buchwald-Hartwig | Highly active for sterically hindered substrates. | |
| Josiphos Ligands | Suzuki, Heck | Effective for electron-rich and sterically demanding aryl halides. | |
| cataCXium® A | Suzuki | Promotes efficient coupling of sterically hindered substrates at low catalyst loadings. |
Experimental Workflow: Ligand Screening
A parallel screening approach is the most efficient way to identify the optimal ligand.
Caption: Parallel screening workflow for catalyst and ligand optimization.
Step 3: Reaction Parameter Optimization
Once a promising catalyst system is identified, further optimization of reaction parameters is often necessary.
Base Selection:
The choice of base is critical and depends on the specific coupling reaction.
Table 2: Common Bases for Cross-Coupling Reactions
| Base | pKa (Conjugate Acid) | Typical Applications | Notes |
| K3PO4 | 12.3 | Suzuki, Buchwald-Hartwig | Often a good choice for sensitive substrates. |
| Cs2CO3 | 10.3 | Suzuki, Buchwald-Hartwig | Highly effective but can be expensive. |
| K2CO3 | 10.3 | Suzuki | A common and cost-effective choice. |
| NaOtBu | 17 | Buchwald-Hartwig | A strong base, use with caution to avoid side reactions. |
Solvent and Temperature:
Aprotic polar solvents are generally preferred. The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is recommended.
Troubleshooting Logic Diagram
This diagram outlines a systematic approach to diagnosing and resolving low conversion issues.
Caption: A systematic decision tree for troubleshooting low conversion rates.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lillo, V., & Funes-Ardoiz, I. (2022). Unveiling the Role of the Steric Hindrance in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis, 12(15), 9206-9216. [Link]
-
Grushin, V. V. (2004). Hydrodehalogenation of an Aryl Halide with a Palladium Catalyst. Organometallics, 23(23), 5438-5440. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
Technical Support Center: Controlling Regio-Selectivity in 2-Bromobenzoate Functionalization
Welcome to the Technical Support Center for advanced transition-metal catalysis. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex reactivity of 2-bromobenzoate and its derivatives.
As a trifunctional scaffold, 2-bromobenzoate presents unique regioselectivity challenges: it possesses a highly reactive C–Br bond, a carboxylate moiety capable of acting as a directing group (DG) or a leaving group (decarboxylation), and an activated ortho-C–H bond. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you achieve absolute control over your catalytic pathways.
Part 1: Core Principles & FAQs
Q1: Why does my Suzuki-Miyaura coupling yield a mixture of cross-coupled and decarboxylated products? A: This is a classic issue of competing activation energies. The C–Br bond has a relatively low bond dissociation energy (~81 kcal/mol), making it highly susceptible to oxidative addition by electron-rich Pd(0) species[1]. However, if your reaction temperature exceeds 100 °C or if you are using copper/silver additives, the carboxylate group can undergo thermal extrusion (loss of CO₂), generating an aryl-metal intermediate that also participates in cross-coupling[2]. To favor C–Br coupling, lower the temperature to 60–80 °C and utilize bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) which accelerate reductive elimination before decarboxylation can occur[3].
Q2: How can I selectively functionalize the C6–H position while preserving the highly reactive C–Br bond? A: Preserving a C–Br bond during palladium catalysis is notoriously difficult because Pd(0) will naturally insert into it. The causality behind successful C–H activation here relies on oxidation state control . You must maintain the palladium strictly in the Pd(II) state to drive the Concerted Metalation-Deprotonation (CMD) pathway at the C6 position[4]. This is achieved by adding a strong, stoichiometric oxidant (e.g., Ag₂CO₃ or benzoquinone) that rapidly reoxidizes any transient Pd(0) formed during the catalytic cycle, completely shutting down the C–Br oxidative addition pathway.
Q3: What role does ligand sterics play in preventing off-target reactions?
A: Ligand sterics dictate the geometry of the transition state. In C–Br cross-coupling, bulky biaryl phosphines force the Pd center into a mono-ligated, highly active state (
Part 2: Mechanistic Divergence & Troubleshooting Logic
To control 2-bromobenzoate, you must understand how reaction conditions dictate the mechanistic pathway.
Mechanistic divergence of 2-bromobenzoate based on catalyst oxidation state and thermal conditions.
Troubleshooting Guide: Resolving Regioselectivity Failures
Issue A: Protodehalogenation (Loss of Bromine) during C–Br Cross-Coupling
-
Causality: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes
-hydride elimination (often sourced from alcoholic solvents or aliphatic amine bases) instead of transmetalation. -
Solution: Switch to a strictly aprotic solvent system (e.g., Toluene or 1,4-Dioxane) and use an anhydrous inorganic base like K₃PO₄. Ensure rigorous degassing, as trace oxygen can alter the catalytic cycle.
Issue B: Formation of Benzyne-Derived Byproducts
-
Causality: 2-Bromobenzoates can undergo an elimination reaction (loss of CO₂ and Br⁻) to form a highly reactive benzyne intermediate, which then dimerizes or reacts with nucleophiles. This is triggered by strong bases and high heat.
-
Solution: Lower the reaction temperature to <80 °C. Switch from strong bases (like KOtBu) to milder bases (like Cs₂CO₃ or K₂HPO₄).
Issue C: Catalyst Deactivation (Black Precipitation) in C–H Activation
-
Causality: The appearance of a black precipitate (Pd black) indicates that Pd(II) has been reduced to Pd(0) and has aggregated, meaning your oxidant is depleted or ineffective. Once Pd(0) forms, it will indiscriminately attack the C–Br bond, ruining your regioselectivity.
-
Solution: Increase the equivalent of your terminal oxidant (e.g., 2.0 equiv of Ag₂CO₃). Ensure the oxidant is finely milled for maximum surface area.
Troubleshooting logic tree for resolving common regioselectivity failures in functionalization.
Part 3: Standardized Experimental Protocols
These protocols are designed as self-validating systems . Visual and analytical checkpoints are embedded within the steps to ensure causality and trustworthiness.
Protocol A: Chemoselective Suzuki-Miyaura Coupling at the C–Br Bond (Preserving the Carboxylate)
Objective: Achieve >95% selectivity for C–Br cross-coupling without triggering decarboxylation.
-
Preparation: In an oven-dried Schlenk flask, combine 2-bromobenzoate (1.0 equiv), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and anhydrous K₃PO₄ (2.0 equiv).
-
Degassing: Evacuate and backfill the flask with Argon (3 cycles). Validation Check: The solid mixture should remain a distinct color (usually dark purple/brown from Pd₂(dba)₃) without clumping.
-
Solvent Addition: Add anhydrous, degassed Toluene (0.2 M).
-
Reaction: Heat the mixture to 70 °C for 12 hours. Validation Check: The solution should transition to a clear, pale yellow/orange color, indicating the formation of the active monomeric Pd(0)-XPhos complex. If it turns black, oxygen has entered the system.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium and salts, and concentrate. Purify via flash chromatography.
Protocol B: Carboxylate-Directed Pd(II)-Catalyzed ortho-C–H Olefination (Preserving the C–Br Bond)
Objective: Functionalize the C6–H position via CMD while completely suppressing Pd(0) oxidative addition into the C–Br bond.
-
Preparation: In a sealed pressure tube, add 2-bromobenzoic acid (1.0 equiv), acrylate/olefin (1.5 equiv), Pd(OAc)₂ (5 mol%), mono-N-protected amino acid ligand (e.g., Boc-Val-OH, 10 mol%), and Ag₂CO₃ (2.0 equiv)[4].
-
Solvent Addition: Add HFIP (Hexafluoro-2-propanol) or t-Amyl alcohol (0.1 M).
-
Reaction: Stir at 85 °C for 24 hours. Validation Check: The presence of Ag₂CO₃ will keep the reaction mixture as a heterogeneous suspension. The lack of a black palladium mirror on the glass confirms that the Pd(II) state is successfully being maintained.
-
Workup: Dilute with EtOAc, filter through Celite, wash with 1M HCl (to remove silver salts), and extract.
Part 4: Quantitative Data & Benchmarks
The following matrix summarizes the causal relationship between reaction conditions and the resulting regioselectivity for 2-bromobenzoate functionalization.
| Target Pathway | Catalyst System | Ligand Class | Additives / Oxidants | Temp (°C) | Primary Side Reaction to Monitor |
| C–Br Cross-Coupling | Pd₂(dba)₃ or Pd(OAc)₂ | Bulky Biaryl (XPhos, SPhos) | None | 60–80 °C | Decarboxylation[3] |
| C6–H Activation | Pd(OAc)₂ | MPAA (Boc-Val-OH) | Ag₂CO₃ or BQ (Strictly Req.) | 80–100 °C | C–Br Cleavage (if oxidant fails)[4] |
| Decarboxylative Coupling | Cu₂O / Pd(OAc)₂ | Phenanthroline / PPh₃ | Ag₂CO₃ (Optional) | 120–150 °C | Benzyne formation / Dimerization[5] |
References
-
Sustainable Methods for the Catalytic Regioselective Transformation of Aromatic Carboxylic Acids via C−COOH and C−H Bond Cleavage KLUEDO (RPTU) URL: [Link]
-
Supporting information S,O-Ligand-Promoted Palladium-Catalyzed C−H Functionalization Reactions of Nondirected Arenes AWS / Literature Supplement URL:[Link]
-
Palladium-Catalyzed C–C Bond Formations via Activation of Carboxylic Acids and Their Derivatives KLUEDO (RPTU) URL: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development - ACS Publications URL: [Link]
Sources
Validation & Comparative
A Senior Scientist's Guide to Ortho-Halobenzoate Reactivity: 2-Chlorobenzoate vs. 2-Bromobenzoate
As a Senior Application Scientist navigating the complexities of late-stage functionalization and pharmaceutical intermediate synthesis, selecting the correct halogenated building block is critical. While 2-chlorobenzoate and 2-bromobenzoate may appear functionally similar, their behavior in transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) diverges significantly.
This guide provides an objective, data-driven comparison of these two ortho-halobenzoates, focusing on the thermodynamic principles, kinetic realities, and field-proven experimental protocols that dictate their reactivity.
Thermodynamic and Kinetic Fundamentals
The reactivity disparity between 2-chlorobenzoate and 2-bromobenzoate is fundamentally rooted in their carbon-halogen (C-X) bond dissociation energies (BDE) and steric profiles.
-
Bond Dissociation Energy (BDE): The oxidative addition of a transition metal (such as Pd or Cu) into the C-X bond is typically the rate-limiting step in cross-coupling reactions. The C-Cl bond in chlorinated aromatic systems possesses a BDE of approximately 96–97 kcal/mol, whereas the C-Br bond is significantly weaker at roughly 81–83 kcal/mol[1][2]. This ~15 kcal/mol thermodynamic gap means that 2-bromobenzoate undergoes oxidative addition exponentially faster than its chlorinated counterpart under identical conditions.
-
Steric and Electronic Interplay: Bromine has a larger van der Waals radius (~1.85 Å) compared to chlorine (~1.75 Å). In the ortho position to a bulky carboxylate or ester group, this increased steric hindrance forces the carboxylate moiety slightly out of the aromatic plane. While chlorine's higher electronegativity (3.16 vs. 2.96) makes the aromatic ring slightly more electron-deficient—theoretically favoring pure SNAr—the superior leaving-group ability of bromide almost always dominates the kinetic pathway in practical synthetic applications.
Mechanistic Divergence in Catalysis
The "Ortho-Effect" in Ullmann-Type Couplings
In copper-catalyzed Ullmann amination or etherification, both substrates benefit from the "ortho-effect." The adjacent carboxylate group acts as a directing moiety, coordinating with the Cu(I) catalyst to form a stable intermediate[3]. This proximity effect artificially lowers the activation entropy for oxidative addition, allowing even the typically inert C-Cl bond in 2-chlorobenzoate to react[4]. However, while 2-bromobenzoate can couple smoothly at moderate temperatures (60–80 °C)[5], 2-chlorobenzoate often requires harsher conditions (110–130 °C) and higher catalyst loadings to achieve comparable yields[4].
Cu-catalyzed Ullmann coupling mechanism highlighting the ortho-effect and halogen divergence.
Palladium-Catalyzed Cross-Coupling (Suzuki/Negishi)
In Pd-catalyzed reactions, the directing effect of the carboxylate is less pronounced than in Cu-catalysis. Consequently, the raw BDE dictates the reaction. For example, in Negishi couplings with alkylzinc halides, 2-bromobenzoates reach >90% conversion in 30 minutes at room temperature, whereas 2-chlorobenzoates require extended reaction times (e.g., 6 hours) or elevated temperatures to achieve the same benchmark[6].
Thermodynamic divergence in Pd-catalyzed cross-coupling based on C-X bond energies.
Quantitative Data Summary
The following table synthesizes the operational and physicochemical differences between the two substrates to aid in route scouting and process optimization.
| Parameter | 2-Chlorobenzoate | 2-Bromobenzoate |
| C-X Bond Dissociation Energy | ~97 kcal/mol[1] | ~82 kcal/mol[2] |
| Halogen Electronegativity | 3.16 (Pauling scale) | 2.96 (Pauling scale) |
| Typical Ullmann Temp (Cu) | 110 °C – 130 °C[4] | 60 °C – 80 °C[5] |
| Pd-Catalyzed Reactivity | Low/Moderate (Requires Buchwald-type ligands) | High (Often proceeds at room temperature)[6] |
| Cost / Availability | Highly economical, abundant | Moderate cost, excellent for discovery chemistry |
| Primary Synthetic Use | Industrial scale-up, cost-sensitive routes | Hit-to-lead optimization, mild condition screening |
Self-Validating Experimental Protocols
To demonstrate the kinetic differences practically, the following protocols outline a comparative Ullmann amination. These workflows are designed as self-validating systems: by utilizing internal standards and specific temperature gradients, researchers can objectively verify the reactivity gap.
Protocol A: Mild Amination of 2-Bromobenzoate
Objective: Achieve >95% conversion to N-aryl anthranilic acid derivatives under mild conditions[5].
-
Preparation: In an oven-dried Schlenk flask, combine 2-bromobenzoic acid (1.0 mmol), aniline derivative (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add Cu₂O (5 mol%) as the catalyst. Causality note: Cu₂O provides a readily available source of Cu(I), which is the active oxidation state for the ortho-directed oxidative addition.
-
Solvent & Heating: Suspend the mixture in anhydrous DMF (5 mL). Heat the reaction to 80 °C under an argon atmosphere.
-
Validation Checkpoint: Sample the reaction at 2 hours and 4 hours. Analyze via LC-MS. The weaker C-Br bond allows the Cu(I) insertion to proceed rapidly, typically showing >90% conversion by the 4-hour mark.
-
Workup: Acidify with 1M HCl to precipitate the N-aryl anthranilic acid. Filter and wash with cold water.
Protocol B: Forced Amination of 2-Chlorobenzoate
Objective: Overcome the high C-Cl BDE barrier using thermal energy and increased catalyst loading[4].
-
Preparation: In an identical setup, combine 2-chlorobenzoic acid (1.0 mmol), aniline derivative (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add Cu powder or CuI (15 mol%). Causality note: The higher BDE of the C-Cl bond necessitates a higher catalyst loading to maintain a viable reaction rate and prevent catalyst resting-state degradation.
-
Solvent & Heating: Suspend in anhydrous DMF (5 mL). Heat the reaction to 120 °C .
-
Validation Checkpoint: Sample at 4 hours (expect <30% conversion) and 16 hours. The thermal energy required to distort the C-Cl bond to the transition-state geometry means this reaction relies heavily on prolonged heating.
-
Workup: Cool to room temperature, acidify with 1M HCl, extract with EtOAc, and purify via flash chromatography, as harsher conditions often generate trace biphenyl or decarboxylated byproducts.
References
1.[5] Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC. National Institutes of Health (NIH). URL: 2.[3] Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. American Chemical Society (ACS). URL: 3.[6] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromide and Chloride Supporting Information. Amazon AWS. URL: 4.[4] A Simple and Efficient Approach to Quinazolinones under Mild Copper-Catalyzed Conditions. CORE. URL: 5.[1] Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC. National Institutes of Health (NIH). URL: 6.[2] Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC. National Institutes of Health (NIH). URL:
Sources
- 1. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromobenzoate and Its Isomers
For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns generated, particularly under electron ionization (EI), serve as a molecular fingerprint. This guide provides an in-depth analysis of the EI-MS fragmentation of 2-bromobenzoate, offering a technical comparison with its meta (3-) and para (4-) isomers. We will explore the causal mechanisms behind their distinct fragmentation pathways, provide actionable experimental protocols, and present supporting data to aid in their unambiguous differentiation.
The "Ortho Effect": A Decisive Factor in Fragmentation
The fragmentation of substituted benzoic acids is not merely a random cleavage of bonds. The relative positions of the substituents on the aromatic ring can profoundly influence which fragmentation pathways are favored. In the case of 2-bromobenzoic acid, the adjacent positioning of the bromine atom and the carboxylic acid group leads to what is known as the "ortho effect." This steric and electronic interaction between neighboring groups facilitates unique fragmentation channels that are not observed or are significantly less favorable in the 3- and 4-bromobenzoic acid isomers.[1][2]
Under the high-energy conditions of electron ionization, the initial molecular ion (M•+) is formed. For all bromobenzoic acid isomers, the presence of bromine is immediately evident from the characteristic isotopic pattern of the molecular ion peak, which appears as a doublet (M•+ and M+2•+) with a near 1:1 intensity ratio, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3]
Deciphering the Fragmentation Pathway of 2-Bromobenzoate
The mass spectrum of 2-bromobenzoic acid is dominated by a key fragmentation event driven by the ortho effect. The primary pathway involves the loss of a hydroxyl radical (•OH) from the molecular ion to form a highly stable acylium ion at m/z 183/185. This process is particularly favored in the ortho isomer due to the stabilization provided by the adjacent bromine atom. Subsequent loss of carbon monoxide (CO) from this acylium ion can then lead to the formation of a bromophenyl cation at m/z 155/157, though this is typically a less intense peak compared to the acylium ion.
The workflow for this fragmentation is visualized below.
Caption: Primary fragmentation pathway of 2-bromobenzoic acid under EI-MS.
A Comparative Analysis: Differentiating the Bromobenzoic Acid Isomers
While all three isomers exhibit a molecular ion at m/z 200/202, their subsequent fragmentation patterns show subtle but crucial differences that allow for their distinction. The primary differentiator is the relative abundance of the key fragment ions.
For the 3- and 4-bromobenzoic acid isomers, the initial loss of a hydroxyl radical to form the acylium ion (m/z 183/185) also occurs. However, without the stabilizing influence of the ortho-positioned bromine, another pathway, the direct loss of the entire carboxyl group (•COOH), becomes more competitive. This results in a more prominent peak for the bromophenyl cation at m/z 155/157 compared to the 2-isomer.[4][5]
The table below summarizes the key mass spectral data for the three isomers, compiled from the NIST Mass Spectrometry Data Center.[4][5]
| m/z (Isotope Pair) | Fragment Identity | Relative Intensity (2-isomer) | Relative Intensity (3-isomer) | Relative Intensity (4-isomer) |
| 200/202 | [M]⁺˙ (Molecular Ion) | ~98% | ~99% | ~99% |
| 183/185 | [M - OH]⁺ | 100% (Base Peak) | ~75% | ~70% |
| 155/157 | [M - COOH]⁺ | ~15% | ~35% | ~32% |
| 76 | [C₆H₄]⁺ | ~30% | ~25% | ~20% |
Analysis: The most telling diagnostic feature is that for 2-bromobenzoic acid, the base peak is consistently the [M - OH]⁺ ion at m/z 183/185 . For the 3- and 4-isomers, while this peak is significant, the molecular ion peak is often the base peak, and the relative intensity of the [M - COOH]⁺ fragment is noticeably higher than in the 2-isomer.
The fragmentation pathways for the meta and para isomers are largely identical due to the lack of any special substituent interaction.
Caption: Competing fragmentation pathways for 3- and 4-bromobenzoic acid.
Experimental Methodologies
To obtain high-quality, reproducible mass spectra for these isomers, a robust analytical method is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is the standard technique for analyzing such semi-volatile compounds.[6]
Protocol 1: GC-MS Analysis with Electron Ionization
Objective: To separate the bromobenzoic acid isomers and acquire their characteristic EI mass spectra.
1. Sample Preparation & Derivatization:
-
Rationale: Benzoic acids are polar and can exhibit poor peak shape in GC. Derivatization to their more volatile methyl esters is a common and effective strategy to improve chromatographic performance.
-
Method: Accurately weigh ~1 mg of the bromobenzoic acid standard into a 2 mL vial. Add 1 mL of a 14% Boron Trifluoride in Methanol solution. Cap the vial tightly and heat at 60°C for 30 minutes. After cooling, add 1 mL of water and 0.5 mL of hexane. Vortex thoroughly and allow the layers to separate. Carefully transfer the upper hexane layer, containing the methyl ester derivative, to a clean GC vial.
2. GC-MS Instrumentation and Conditions:
-
Rationale: A standard non-polar column like a DB-5ms is suitable for separating these isomers. A temperature gradient allows for the efficient elution of the compounds.
-
Instrument: A standard GC-MS system (e.g., Agilent, Shimadzu, Thermo Fisher) equipped with a Triple-Axis Detector.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, Splitless mode, Inlet temperature: 250°C.
-
Oven Program: Initial temperature 100°C, hold for 1 min. Ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 50-300.
-
Acquisition Mode: Full Scan.
-
Protocol 2: LC-MS Analysis with Electrospray Ionization
Objective: To analyze the underivatized acids, particularly useful for complex matrices or when derivatization is undesirable.
1. Sample Preparation:
-
Rationale: ESI is sensitive to salts and buffers. Using volatile mobile phase modifiers is crucial.
-
Method: Prepare a stock solution of 1 mg/mL of the bromobenzoic acid isomer in methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
2. LC-MS Instrumentation and Conditions:
-
Rationale: Reversed-phase chromatography is ideal for separating these isomers. Formic acid is used as a mobile phase additive to promote ionization in positive or negative ion mode.[7]
-
Instrument: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), negative ion mode.
-
Capillary Voltage: -3.5 kV.
-
Drying Gas (N₂): 10 L/min at 325°C.
-
Mass Range: m/z 50-300.
-
Data Acquisition: For fragmentation data, use tandem MS (MS/MS) by selecting the deprotonated molecule [M-H]⁻ (m/z 199/201) as the precursor ion and applying a collision energy ramp (e.g., 10-30 eV).
-
Conclusion
The differentiation of 2-, 3-, and 4-bromobenzoate via mass spectrometry is a clear example of how positional isomerism dictates fragmentation behavior. The "ortho effect" in 2-bromobenzoate provides a distinct and reliable diagnostic marker—the base peak at m/z 183/185 resulting from the loss of a hydroxyl radical. In contrast, the meta and para isomers show more balanced fragmentation with more significant contributions from the loss of the entire carboxylic acid group. By employing the standardized GC-MS or LC-MS protocols detailed here, researchers can confidently identify these isomers and leverage their unique mass spectral fingerprints for accurate structural elucidation in their development and analytical workflows.
References
-
NIST. (n.d.). Benzoic acid, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
- Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94.
-
Todua, N. G., & Mikaia, A. I. (2016). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxy, Mercapto and Amino Benzoic Acids. ResearchGate. Retrieved from [Link]
- Li, Y., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 956-964.
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. ResearchGate. Retrieved from [Link]
-
Farkas, O., et al. (2003). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromobenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-benzoic acid. Retrieved from [Link]
-
Chromatography Today. (n.d.). A Study Utilising High Temperature UPLC with Mass Spectrometric Detection to Quantify the Metabolites of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 4-Bromobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]
- Shrivastava, V.S., et al. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Archives of Applied Science Research, 3(2), 245-252.
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]
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- 7. 4-Bromobenzoic acid | SIELC Technologies [sielc.com]
A Comparative Guide to the UV-Vis Absorption Spectra of 2-Bromobenzoate Derivatives
This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption spectra of 2-bromobenzoic acid and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural and environmental factors that influence their electronic absorption properties, supported by experimental data and detailed methodologies.
Introduction: The Significance of 2-Bromobenzoates
2-Bromobenzoic acid and its derivatives are versatile intermediates in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and other complex molecules. The presence of the bromine atom and the carboxylic acid group on the benzene ring provides unique electronic and steric properties, making UV-Vis spectroscopy an invaluable tool for their characterization, quantification, and for monitoring chemical transformations. This guide will explore the nuances of their UV-Vis spectra, providing a framework for interpreting spectral data and understanding structure-property relationships.
Fundamentals of Electronic Transitions in Benzoate Systems
The UV-Vis absorption spectrum of a benzoic acid derivative is primarily governed by π → π* transitions within the aromatic benzene ring. The benzene chromophore itself exhibits three characteristic absorption bands, a very intense E1 band (~184 nm), a less intense E2 band (~204 nm), and a weak, forbidden B-band (~256 nm).[1] When a carboxyl group (-COOH) is attached, it conjugates with the ring, modifying these transitions. The spectrum of benzoic acid in methanol, for instance, shows a primary absorption band (a modified E2 band) around 227 nm.[2]
The key to understanding the spectra of its derivatives lies in how additional substituents interact with this fundamental chromophore. These interactions are broadly classified as:
-
Electronic Effects: Substituents can be electron-donating (EDG) or electron-withdrawing (EWG). EDGs (like -NH₂, -OH) typically cause a bathochromic shift (red shift, to longer λmax) and a hyperchromic effect (increased absorption intensity, ε). EWGs (like -NO₂) can also extend the conjugated system, often leading to significant bathochromic shifts.[3]
-
Steric Effects: The position of substituents dramatically influences the spectrum. An ortho-substituent, such as the bromine in 2-bromobenzoic acid, can cause steric hindrance that twists the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance, typically resulting in a hypsochromic shift (blue shift, to shorter λmax) and a hypochromic effect (decreased intensity) when compared to its para-isomer.[4]
Comparative Spectral Data of 2-Bromobenzoate Derivatives
The following table summarizes experimental UV-Vis absorption data for 2-bromobenzoic acid and related compounds. The data has been compiled to illustrate the principles of substituent, solvent, and pH effects. Ethanol is used as a common solvent to allow for objective comparison.
| Compound Name | Structure | Solvent | λmax (nm) | Molar Absorptivity (ε) M⁻¹cm⁻¹ | Citation |
| Benzoic Acid | C₆H₅COOH | Methanol | 227 | 8,270 | [2] |
| Benzoic Acid | C₆H₅COOH | Ethanol | 227 | 11,000 | [3] |
| 2-Bromobenzoic Acid | 2-BrC₆H₄COOH | Ethanol | - | - | Data not readily available |
| p-Chlorobenzoic Acid | 4-ClC₆H₄COOH | Ethanol | 237 | 15,000 | [3] |
| p-Iodobenzoic Acid | 4-IC₆H₄COOH | Ethanol | 243 | 17,000 | [3] |
| p-Nitrobenzoic Acid | 4-NO₂C₆H₄COOH | Ethanol | 265 | 13,500 | [3] |
| Ethyl 2-Aminobenzoate | 2-NH₂C₆H₄COOEt | Water | ~230 / ~335 | Graphical Data | [5] |
| 2-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | Ethanol/Water | - | - | Spectrum measured, data not published[6] |
Note: Despite extensive searches, precise λmax and molar absorptivity values for 2-bromobenzoic acid and several of its simple derivatives in common solvents are not available in publicly accessible databases. The table highlights this data gap and uses related para-substituted compounds to illustrate expected trends.
Critical Factors Influencing Absorption Spectra
The Ortho Effect: Steric Hindrance in 2-Bromobenzoic Acid
The bromine atom at the ortho position (C2) to the carboxyl group is a defining feature of 2-bromobenzoic acid. Its steric bulk forces the -COOH group to twist out of the plane of the benzene ring.[4] This loss of planarity reduces the orbital overlap between the carbonyl's π-system and the aromatic π-system.
The expected consequence of this steric inhibition of resonance is a spectrum that more closely resembles a non-conjugated system. Therefore, one can predict that 2-bromobenzoic acid will exhibit a hypsochromic shift (lower λmax) and a hypochromic effect (lower ε) compared to its non-sterically hindered isomer, 4-bromobenzoic acid.
Caption: Steric hindrance in 2-bromobenzoic acid versus the planar 4-bromo isomer.
Solvent Effects (Solvatochromism)
The polarity of the solvent can alter the energy levels of the ground and excited states of a molecule, leading to shifts in λmax.[7]
-
π → π* Transitions: In molecules like benzoic acids, the excited state is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent, thus reducing the energy gap for the transition. This results in a small bathochromic (red) shift as solvent polarity increases.
-
n → π* Transitions: These transitions, involving non-bonding electrons (like those on the carbonyl oxygen), are also possible. The ground state is stabilized by polar solvents through hydrogen bonding. This stabilization increases the energy gap to the excited state, resulting in a hypsochromic (blue) shift as solvent polarity increases.
For benzoic acid derivatives, the π → π* transitions are dominant, so a slight red shift is expected when moving from a nonpolar solvent (e.g., hexane) to a polar one (e.g., ethanol or water).
pH Effects (Halochromism)
The pH of the solution has a profound effect on the spectra of benzoic acids due to the deprotonation of the carboxylic acid group (pKa ≈ 4.2).[8][9]
-
Acidic Conditions (pH < 3): The molecule exists predominantly as the neutral carboxylic acid (R-COOH). The carbonyl group is conjugated with the benzene ring.
-
Basic Conditions (pH > 6): The molecule is deprotonated to form the carboxylate anion (R-COO⁻). In the carboxylate form, the formal conjugation between the C=O double bond and the ring is lost. The two oxygen atoms are equivalent due to resonance. This change in the electronic structure typically leads to a hypsochromic (blue) shift and a change in the intensity and shape of the absorption band. The spectrum of the benzoate anion often resembles that of the parent benzene ring more closely, but with some modification.
This pH-dependent spectral shift is a critical consideration in experimental design, as unbuffered solutions can yield inconsistent and non-reproducible results.
Standardized Protocol for Acquiring UV-Vis Spectra
To ensure the acquisition of high-quality, reproducible data for comparative analysis, the following protocol is recommended. This protocol establishes a self-validating system by standardizing all critical parameters.
Methodology
-
Instrument Preparation:
-
Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps). Allow at least 30 minutes for the instrument to warm up and stabilize.
-
Perform instrument self-diagnostics and wavelength calibration as per the manufacturer's instructions.
-
-
Solvent and Sample Preparation:
-
Select a UV-grade solvent that dissolves the compound and is transparent in the desired wavelength range (e.g., ethanol, methanol, or HPLC-grade water).[1]
-
Accurately prepare a stock solution of the 2-bromobenzoate derivative (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute working solution. The final concentration should yield an absorbance maximum between 0.5 and 1.0 AU to ensure linearity according to the Beer-Lambert Law. A typical starting concentration is 10⁻⁴ to 10⁻⁵ M.
-
If studying pH effects, use appropriate buffers (e.g., phosphate or citrate buffers) to maintain a constant pH.
-
-
Data Acquisition:
-
Use a matched pair of 1 cm path length quartz cuvettes. Quartz is essential for measurements below 340 nm.
-
Fill one cuvette with the pure solvent (or buffer) to serve as the "blank" or reference.
-
Place the blank cuvette in the reference holder and the sample cuvette in the sample holder.
-
Perform a baseline correction or "autozero" with the blank cuvette across the entire scan range (e.g., 200-400 nm). This electronically subtracts the absorbance of the solvent and cuvette.
-
Remove the blank and place the sample cuvette in the sample beam path.
-
Acquire the absorption spectrum of the sample. Set the scan speed to medium and the data interval to 1 nm.
-
-
Data Processing and Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance value at λmax.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert Law: ε = A / (c * l)
-
A = Absorbance at λmax (dimensionless)
-
c = Molar concentration of the sample (mol/L)
-
l = Path length of the cuvette (typically 1 cm)
-
-
Caption: Standardized workflow for acquiring high-quality UV-Vis absorption spectra.
Conclusion
References
-
Forbes, W. F., & Sheratte, M. B. (1955). Light Absorption Studies. Part II. Ultraviolet Absorption Spectra of Substituted Benzoic Acids and Phenyl Benzoates. Canadian Journal of Chemistry, 33(12), 1829-1839. [Link]
-
Zhang, Q., & Fu, H. (2012). Time-dependent density functional theory assessment of UV absorption of benzoic acid derivatives. The Journal of Physical Chemistry A, 116(46), 11436-11444. [Link]
-
NIST. (n.d.). Methyl-2-bromobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-nitrobenzoic acid. Retrieved from [Link]
-
Swain, M., Singh, P., & Kanungo, S. B. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development, 6(3), 487-498. [Link]
-
Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. [Link]
-
PubChem. (n.d.). 2-Bromobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-bromobenzoate. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-bromobenzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromo-benzoic acid. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-bromo-4-aminobenzoic acid. Retrieved from [Link]
-
Forbes, W. F., & Sheratte, M. B. (1955). LIGHT ABSORPTION STUDIES. PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry, 33(12), 1829-1839. [Link]
-
Ferguson, G., & Sim, G. A. (1962). The crystal structure of 2-bromobenzoic acid. Acta Crystallographica, 15(4), 346-350. [Link]
-
Kim, H., et al. (2026). Merger of Heterogeneous and Homogeneous Photocatalysis for Arene C–H Amination. Journal of the American Chemical Society. [Link]
-
Kowalska, K., Trzybiński, D., & Sikorski, A. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. Acta Crystallographica Section E: Structure Reports Online, 70(10), o1139-o1140. [Link]
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Photochemical & Photobiological Sciences. [Link]
-
SIELC Technologies. (2024). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved from [Link]
-
Bicknell, R., & Waley, S. G. (1980). A spectroscopic study of metal ion and ligand binding to beta-lactamase II. Journal of Inorganic Biochemistry, 13(3), 189-204. [Link]
-
DeBlase, A. F., et al. (2025). Examining the Effect of an Anion-Binding Reagent on the Structure of Deprotonated Leucine Enkephalin Using Cryogenic-Ion Infrared Spectroscopy. The Journal of Physical Chemistry A. [Link]
-
Orban, J., Alexander, P., & Bryan, P. (1994). Hydrogen-deuterium exchange in the free and immunoglobulin G-bound protein G B-domain. Biochemistry, 33(19), 5702-5710. [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
Karimova, N. V., et al. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Physical Chemistry Chemical Physics, 22(9), 5135-5146. [Link]
-
Selective Cross‐Ketonization of Carboxylic Acids Enabled by Metallaphotoredox Catalysis. (2022). Angewandte Chemie International Edition, 61(52). [Link]
-
Karimova, N. V., et al. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. NSF Public Access Repository. [Link]
Sources
- 1. 2-Bromobenzoic acid 97 88-65-3 [sigmaaldrich.com]
- 2. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-BROMO-5-NITROBENZOIC ACID | 943-14-6 [chemicalbook.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
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- 6. ijtsrd.com [ijtsrd.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-4-bromobenzoic acid | C7H6BrNO2 | CID 88691 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying Impurities in Commercial 2-Bromobenzoic Acid: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently oversee the analytical method development for critical pharmaceutical intermediates. 2-Bromobenzoic acid (CAS 88-65-3) is a sterically hindered ortho-bromo compound serving as a foundational building block for synthesizing quinazolinones, anti-inflammatory agents, and complex cross-coupling products [1].
However, commercial batches of 2-bromobenzoic acid are rarely 100% pure. The synthesis process—often involving the selective bromination of benzoic acid or the oxidation of 2-bromotoluene—frequently leaves behind unreacted precursors (benzoic acid) and positional isomers (3-bromobenzoic acid and 4-bromobenzoic acid) [1]. Because these impurities share nearly identical molecular weights and similar physicochemical properties, their separation and quantification require robust, self-validating analytical systems.
This guide objectively compares three primary analytical methodologies—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—to help you select the optimal workflow for impurity profiling.
Analytical Workflow Overview
To establish a comprehensive impurity profile, laboratories typically employ an orthogonal approach, utilizing different techniques to validate findings.
Figure 1: Orthogonal analytical workflow for 2-bromobenzoic acid impurity profiling.
Comparative Performance of Analytical Alternatives
When selecting a method, you must balance resolution, sensitivity, and sample preparation time. Below is a comparative breakdown of the three leading techniques.
Table 1: Methodological Comparison for Bromobenzoic Acid Profiling
| Parameter | HPLC-UV/PDA | GC-MS (Derivatized) | qNMR |
| Primary Utility | Routine QA/QC, quantification of isomers. | Trace impurity ID, structural confirmation. | Absolute quantification without standards. |
| Sample Preparation | Simple (Dissolution and filtration). | Complex (Requires silylation/derivatization). | Moderate (Requires deuterated solvent & IS). |
| Isomer Resolution | Excellent (with optimized stationary phase). | Good (dependent on column polarity). | Moderate (requires careful signal deconvolution). |
| Sensitivity (LOD) | ~0.1 - 0.5 µg/mL | ~0.01 - 0.05 µg/mL | ~10 - 50 µg/mL |
| Run Time | 15 - 25 minutes | 20 - 30 minutes | 5 - 10 minutes |
Table 2: Experimental Chromatographic Data (Simulated)
Note: Data represents typical behavior on a C18 Reverse-Phase HPLC column vs. a DB-5MS GC column.
| Analyte / Impurity | HPLC Retention Time (min) | GC-MS Retention Time (min)* | Relative Response Factor (UV 255nm) |
| Benzoic Acid | 5.2 | 8.4 | 0.85 |
| 2-Bromobenzoic Acid | 8.7 | 12.1 | 1.00 (Reference) |
| 3-Bromobenzoic Acid | 9.4 | 12.8 | 0.98 |
| 4-Bromobenzoic Acid | 9.8 | 13.2 | 1.02 |
*GC-MS retention times are based on Trimethylsilyl (TMS) ester derivatives.
Detailed Experimental Protocols & Mechanistic Causality
A protocol is only as good as the understanding of its underlying chemistry. Below are the self-validating methodologies for HPLC and GC-MS, including the causality behind critical experimental choices.
Protocol A: HPLC-UV Analysis of Isomeric Impurities
Reverse-phase HPLC is the industry standard for aromatic carboxylic acids. Because 2-bromobenzoic acid has a pKa of approximately 2.85, the mobile phase must be kept acidic to suppress the ionization of the carboxylate group. Failing to do so results in peak tailing and poor resolution due to secondary interactions with residual silanols on the stationary phase [2].
Step-by-Step Methodology:
-
Solution Preparation: Prepare a diluent of Acetonitrile:Water (50:50, v/v). Accurately weigh 25 mg of the commercial 2-bromobenzoic acid sample and dissolve it in 50 mL of the diluent to achieve a 500 µg/mL working concentration [3]. Filter through a 0.45 µm PTFE syringe filter.
-
Column Selection: Utilize a low-silanol C18 column or a specialized mixed-mode column (e.g., Newcrom R1) to ensure sharp peak shapes[2].
-
Mobile Phase Configuration:
-
Mobile Phase A: 0.1% Formic acid in MS-grade Water. (Formic acid is chosen over phosphoric acid to maintain MS-compatibility if downstream mass identification is required [2]).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution: Start at 20% B, ramping to 80% B over 15 minutes. This gradient ensures the early elution of the more polar benzoic acid, followed by the sequential elution of the ortho, meta, and para-brominated isomers.
-
Detection: Set the Photodiode Array (PDA) detector to 255 nm, which corresponds to the typical absorbance maximum for substituted benzoic acids [3].
Protocol B: GC-MS Analysis of Trace Volatiles
Gas chromatography offers superior theoretical plate counts, making it ideal for trace impurity detection. However, free carboxylic acids hydrogen-bond strongly, causing severe peak tailing and thermal degradation in the GC inlet. To circumvent this, we must derivatize the sample to form volatile, thermally stable trimethylsilyl (TMS) esters [4].
Step-by-Step Methodology:
-
Derivatization: Transfer 5 mg of the sample into a dry glass vial. Add 0.5 mL of anhydrous pyridine (acting as an acid scavenger and solvent) and 0.5 mL of BSTFA containing 1% TMCS.
-
Incubation: Seal the vial and heat at 60°C for 30 minutes. The TMCS acts as a catalyst, driving the silylation of the sterically hindered carboxylic acid to completion.
-
Injection: Inject 1 µL of the derivatized mixture into the GC inlet at 250°C using a 10:1 split ratio.
-
Separation: Use a 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS). Program the oven from 100°C (hold 2 min) to 280°C at 15°C/min.
-
Mass Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion (M+) and the characteristic [M-15]+ fragment (loss of a methyl group from the TMS moiety) to confirm the structural identity of the brominated isomers [4].
Conclusion
For routine batch release and quantification of positional isomers (3-bromo and 4-bromobenzoic acid), HPLC-UV remains the most efficient and cost-effective technique, provided the mobile phase pH is strictly controlled. Conversely, if you are investigating unknown process-related impurities or require parts-per-billion (ppb) sensitivity, GC-MS following TMS derivatization provides the necessary structural elucidation capabilities. By employing these methods orthogonally, laboratories can guarantee the purity and safety of 2-bromobenzoic acid before it enters critical synthetic pipelines.
References
-
The Isomers of Bromobenzoic Acid: A Comprehensive Guide to 2-Bromo, 3-Bromo, and 4-Bromobenzoic Acid. Hubei Yuecheng Dehong Biotechnology Co., Ltd. Available at:[Link]
-
Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]
- Compositions of stable bioactive metabolites of docosahexaenoic (DHA) and eicosapentaenoic (EPA) acids.US Patent 20050282781A1, Google Patents.
Thermal Decomposition Dynamics of 2-Bromobenzoate: A Comparative TGA Guide
As a Senior Application Scientist, I frequently navigate the complexities of selecting optimal halogenated aromatic building blocks for metal-organic frameworks (MOFs), active pharmaceutical ingredients (APIs), and advanced luminescent materials. Among these, the ortho-substituted 2-bromobenzoate presents a unique thermal profile. Its significant steric bulk and strong inductive effects fundamentally alter its thermal decomposition kinetics compared to its meta- and para-isomers, as well as its chlorinated analogs.
This guide provides an objective, data-driven comparison of 2-bromobenzoate's thermal stability using Thermogravimetric Analysis (TGA), equipping researchers and drug development professionals with the mechanistic insights required for rational material selection.
Mechanistic Insights: The Causality of Ortho-Substitution
When evaluating the thermal stability of halobenzoates, the position of the halogen atom dictates both the crystal lattice energy and the decomposition kinetics.
-
Steric Hindrance & Coordination Geometry : In metal complexes, the bulky bromine atom at the ortho position (2-bromobenzoate) forces a distorted coordination geometry. This steric strain often lowers the initial dehydration temperature compared to unsubstituted or para-substituted benzoates[1].
-
Inductive Effect vs. Halogen Bonding : The strong electron-withdrawing nature of bromine weakens the oxygen-metal (O-M) bond in coordination complexes. However, intermolecular halogen bonding (C-Br···O) in the solid state provides a compensatory stabilizing effect at higher temperatures, delaying final degradation[1].
-
Sublimation and Decarboxylation Kinetics : Thermal degradation of the free acid typically initiates via sublimation or decarboxylation. The ortho-bromine accelerates this step due to the proximity effect, making 2-bromobenzoic acid generally less thermally stable than 4-bromobenzoic acid, which benefits from highly symmetric, tightly packed crystal lattices[2].
Comparative Thermal Stability Analysis
To objectively evaluate 2-bromobenzoate, we must compare its TGA profiles against 2-chlorobenzoate and 4-bromobenzoate. The table below synthesizes quantitative thermal data from pure acid sublimation and their corresponding Copper(II) nicotinamide (nia) coordination complexes.
Table 1: Comparative TGA Data for Halobenzoate Derivatives
| Compound / Complex | Initial Mass Loss Onset (°C) | Main Decomposition Range (°C) | Final Decomposition Temp (°C) | Thermal Stability Ranking |
| 2-Bromobenzoic Acid | ~54.4 | 180 - 240 | > 300 | Low (Steric strain limits packing) |
| 4-Bromobenzoic Acid | ~75.5 | 210 - 280 | > 350 | High (Symmetric crystal packing) |
| [Cu(2-Clbz)₂(nia)₂(H₂O)₂]** | ~42.0 | 134 - 420 | ~660 (CuO formation) | Moderate |
| [Cu(2-Brbz)₂(nia)₂]·2H₂O* | ~43.0 | 141 - 426 | ~738 (CuO formation) | Moderate-High |
Data synthesis indicates that while the free 2-bromobenzoic acid exhibits lower thermal stability than its para-isomer[2], its metal complexes demonstrate enhanced high-temperature stability (up to 738 °C) compared to chlorinated analogs, driven by robust intermolecular halogen bonding[1].
Self-Validating TGA Experimental Protocol
To ensure trustworthiness and strict reproducibility, the following TGA protocol incorporates built-in self-validation steps to isolate true chemical decomposition from instrumental artifacts.
Step 1: Instrument Calibration (Self-Validation)
-
Action: Run a temperature calibration using high-purity standards (e.g., Indium,
= 156.6 °C, and Zinc, = 419.5 °C) before analyzing the halobenzoates. -
Causality: This step ensures that the observed mass-loss temperatures are strictly due to the sample's intrinsic chemistry and not sensor drift, validating the accuracy of the onset temperatures.
Step 2: Sample Preparation & Crucible Selection
-
Action: Accurately weigh 5.0 ± 0.1 mg of the 2-bromobenzoate sample into a pre-tared alumina (Al₂O₃) crucible.
-
Causality: Alumina is explicitly chosen over platinum. Platinum crucibles can catalyze secondary reactions or alloy with the corrosive bromine gas released during high-temperature decomposition, which would skew the residual mass data.
Step 3: Purge Gas Configuration
-
Action: Set the purge gas to high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.
-
Causality: An inert atmosphere prevents premature oxidative degradation of the aromatic ring, allowing the system to isolate purely thermal decomposition events (dehydration followed by decarboxylation).
Step 4: Dynamic Heating Program
-
Action: Equilibrate the sample at 30 °C for 5 minutes. Apply a linear heating rate of 10 °C/min from 30 °C to 800 °C.
-
Causality: A 10 °C/min rate provides the optimal thermodynamic balance. Faster rates cause thermal lag (shifting peaks to artificially high temperatures), while slower rates broaden the derivative peaks, reducing the resolution between overlapping mass-loss steps.
Step 5: Derivative Thermogravimetry (DTG) Validation
-
Action: Generate the DTG curve (first derivative of the mass loss with respect to time/temperature).
-
Causality: DTG peaks precisely identify the maximum rate of decomposition (
). If the DTG baseline does not return to zero between mass-loss events, it indicates overlapping degradation mechanisms, prompting the researcher to lower the heating rate for better resolution.
Thermal Decomposition Pathway
The following diagram illustrates the logical progression of the thermal decomposition of a hydrated 2-bromobenzoate metal complex, mapping the distinct mass-loss phases observed in the TGA data.
Stepwise thermal decomposition pathway of a hydrated 2-bromobenzoate metal complex.
Conclusion & Alternative Selection Guide
When designing novel chemical entities or materials, the choice between halobenzoates must be dictated by the target application's thermal requirements:
-
Select 2-Bromobenzoate if your application requires a lower-temperature decarboxylation trigger (e.g., in the design of thermally degradable temporary structural templates) or if you need to exploit its unique steric bulk to force specific, distorted coordination architectures in MOFs.
-
Select 4-Bromobenzoate if maximum thermal stability and linear, highly symmetric crystal packing are paramount (e.g., in high-temperature stable luminescent polymers or robust APIs).
-
Select 2-Chlorobenzoate if you require a similar ortho-steric effect but with a slightly lower final decomposition temperature and reduced halogen-bonding strength compared to the brominated analog.
References
-
Title: Thermal properties of solid complexes with biologically important heterocyclic ligands Source: AKJournals URL: 1
-
Title: Energetic structure–property relationships in thermochemistry of halogenosubstituted benzoic acids Source: ResearchGate URL: 2
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
